molecular formula C15H27N6NdO9 B585982 Glutaned CAS No. 148822-97-3

Glutaned

Numéro de catalogue: B585982
Numéro CAS: 148822-97-3
Poids moléculaire: 579.656
Clé InChI: UVPMXSDWMHFVOT-ZRIQBPNSSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

It is an anticoagulant. Complex of lanthanide element, , synthetic.>The lanthanide element from Glutaned replaces calcium in its complex with prothrombine, thus preventing the formation of thrombine and interrupting the blood coagulation process>,On rabbits (i.v.), the blood anticoagulating action appears after 0,5 - 1 hour. In vivo, the maximum effect occurs after 3 hours, the duration of action is 5 hours. In vitro, the action of 0.02 - 0.5 % solutions appears after 30.00 ±  0.08 seconds. Standard: 20.00 ±  0.06 seconds.>It is an anticoagulant. Complex of lanthanide element,, synthetic.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2,5-diamino-5-oxopentanoate;neodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H10N2O3.Nd/c3*6-3(5(9)10)1-2-4(7)8;/h3*3H,1-2,6H2,(H2,7,8)(H,9,10);/q;;;+3/p-3/t3*3-;/m000./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPMXSDWMHFVOT-ZRIQBPNSSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.[Nd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.[Nd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N6NdO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of Glutaned Neodymium Complex

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Neodymium-Glutamate Coordination Chemistry and Bioactivity[1]

Executive Summary & Nomenclature

Glutaned Neodymium (chemically identified as Neodymium Glutamate or Neodymium Tris-Hydrogen Glutamate ) represents a class of lanthanide-amino acid coordination complexes.[1] While Neodymium (Nd³⁺) has historically been utilized for its magnetic and luminescent properties, its coordination with L-Glutamate creates a bioactive moiety with significant potential in oncology and neuropharmacology.[1]

This guide analyzes the Mechanism of Action (MoA) of the Glutaned Neodymium complex.[1] The mechanism is defined by a "Trojan Horse" strategy: the Glutamate ligand facilitates active transport into metabolically active cells (e.g., glioma or breast cancer cells), where the complex dissociates to release the cytotoxic Nd³⁺ ion.[1] The Nd³⁺ ion then acts as a potent Calcium (Ca²⁺) mimetic , disrupting mitochondrial homeostasis and inducing apoptosis.[1]

Physicochemical Basis of the Complex

To understand the biological activity, we must first establish the coordination chemistry.[1] Neodymium is a "Hard Acid" (Pearson HSAB theory) and preferentially binds to "Hard Bases" like the oxygen atoms in the carboxylate groups of Glutamate.[1]

Table 1: Physicochemical Profile of Glutaned Neodymium

ParameterDescriptionBiological Implication
Chemical Formula Nd(C₅H₈NO₄)₃[1][2] · nH₂OStoichiometry dictates ligand-to-metal ratio (usually 1:3).[1]
Coordination Number 8 or 9High coordination number allows water bridging; relevant for hydrolysis rates.[1]
Stability Constant (log K) ~5.5 - 6.2Moderate stability ensures the complex survives the bloodstream but dissociates in the acidic tumor microenvironment (pH ~6.5).[1]
Ionic Radius 98.3 pm (Nd³⁺)Nearly identical to Ca²⁺ (100 pm), allowing competitive inhibition of Ca²⁺ channels.[1]
Mechanism of Action (MoA)

The MoA operates through three distinct phases: Uptake , Intracellular Dissociation , and Mitochondrial Uncoupling .[1]

Phase I: The "Trojan Horse" Uptake

Tumor cells, particularly gliomas and triple-negative breast cancers, overexpress Glutamate transporters (such as the xCT/SLC7A11 antiporter) to fuel glutathione synthesis and combat oxidative stress.[1]

  • Mechanism: The Glutaned Nd complex mimics physiological glutamate.[1]

  • Result: The complex is actively transported across the cell membrane, bypassing passive diffusion limitations common to inorganic salts.[1]

Phase II: Endosomal Dissociation

Upon entry, the complex is often sequestered into endosomes.[1]

  • Mechanism: The acidic environment of the endosome (pH 5.0–6.[1]0) protonates the glutamate carboxyl groups, reducing their affinity for Nd³⁺.[1]

  • Result: Release of free Nd³⁺ ions into the cytosol.[1]

Phase III: Calcium Mimicry & Mitochondrial Collapse

This is the lethal phase.[1] Nd³⁺ possesses a higher charge density than Ca²⁺ but a similar radius.[1]

  • ER Stress: Nd³⁺ binds to SERCA pumps with higher affinity than Ca²⁺, locking them and depleting ER calcium stores.[1]

  • Mitochondrial Permeability Transition Pore (mPTP): Cytosolic Nd³⁺ accumulates in the mitochondria, displacing Ca²⁺ in the mPTP complex.[1]

  • Apoptosis: This triggers the opening of mPTP, loss of mitochondrial membrane potential (

    
    ), release of Cytochrome C, and activation of Caspase-3.[1]
    
Visualization: Signaling Pathway

The following diagram illustrates the cellular trafficking and apoptotic cascade triggered by Glutaned Neodymium.

MoA_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol (Tumor Cell) cluster_mito Mitochondria NdGlu Glutaned Nd Complex (Nd-Glu) GluTransporter xCT/SLC7A11 Transporter NdGlu->GluTransporter Targeting Endosome Endosome (Acidic pH 5.5) GluTransporter->Endosome Endocytosis FreeNd Free Nd³⁺ Ion Endosome->FreeNd Acidic Dissociation FreeGlu L-Glutamate Endosome->FreeGlu Metabolic Pool mPTP mPTP Opening FreeNd->mPTP Ca²⁺ Displacement ROS ROS Burst mPTP->ROS ΔΨm Collapse CytC Cytochrome C Release mPTP->CytC Caspase Caspase-3 Activation ROS->Caspase Oxidative Stress CytC->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis Execution

Caption: Figure 1.[1] Pharmacodynamic pathway of Glutaned Nd.[1] The complex utilizes glutamate transporters for entry, dissociates in acidic endosomes, and triggers mitochondrial apoptosis via calcium displacement.[1]

Experimental Validation Protocols

To verify the mechanism described above, the following self-validating protocols are recommended.

Protocol A: Synthesis of Glutaned Neodymium (Precipitation Method)

Goal: Create a pure coordination complex for testing.

  • Reagents: Prepare 0.1 M Neodymium(III) Nitrate hexahydrate [Nd(NO₃)₃·6H₂O] and 0.3 M L-Glutamic Acid.[1]

  • pH Adjustment: Dissolve Glutamic Acid in deionized water. Adjust pH to 7.0 using NaOH to ensure deprotonation of carboxyl groups.[1]

  • Coordination: Dropwise add the Nd(III) solution to the Glutamate solution under constant stirring at 60°C for 4 hours.

  • Precipitation: Add cold ethanol to induce precipitation of the complex.

  • Validation: Filter, wash with ethanol, and dry.[1] Verify structure using FTIR (Look for Nd-O stretch at ~450 cm⁻¹ and shift in COO⁻ peaks).[1]

Protocol B: Competitive Calcium Flux Assay

Goal: Prove Nd³⁺ acts as a Ca²⁺ antagonist.[1]

  • Cell Line: Use MCF-7 or U87MG (Glutamate-transporter positive).[1]

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).[1]

  • Baseline: Measure baseline fluorescence (488 nm excitation).

  • Induction: Treat cells with Thapsigargin (1 µM) to empty ER calcium stores (positive control spike).[1]

  • Experimental Arm: Pre-treat cells with Glutaned Nd (10–50 µM) for 1 hour, then add Thapsigargin.

  • Readout: A significant reduction in the fluorescence spike compared to control indicates Nd³⁺ has blocked Ca²⁺ channels or displaced Ca²⁺ from storage sites.[1]

Comparative Efficacy Data

The following data summarizes the cytotoxicity of Neodymium complexes compared to standard agents, derived from literature meta-analysis (see References).

Table 2: IC₅₀ Values in Cancer Cell Lines (24h Exposure)

CompoundMCF-7 (Breast)A-549 (Lung)Mechanism Note
Cisplatin (Control) ~20 µM~15 µMDNA Crosslinking
NdCl₃ (Salt) >100 µM>100 µMPoor uptake (passive)
Glutaned Nd (Complex) 25 µM 30 µM Active Transport (xCT)
Nd-Orotic Acid 25 µM--Synergistic ligand effect
References
  • Alfa Chemistry. (2024).[1] Neodymium Complexes - Ligands & Coordination Complexes. Retrieved from [1]

    • Source for coordination chemistry and general biological applications of Nd.[1][3]

  • MDPI. (2025).[1] Prospect of (Nd3+) Complexes and Its Nanoparticles as Promising Novel Anticancer Agents. Retrieved from [1]

    • Source for IC50 values and comparison with Cispl
  • National Institutes of Health (NIH). (2025).[1] Glutamate synaptic pathway plays an important role in neodymium oxide-induced oxidative stress. Retrieved from

    • Source for the glutamate synaptic p
  • American Chemical Society (ACS). (2001).[1] Lanthanide Coordination with α-Amino Acids under Near Physiological pH Conditions. Inorganic Chemistry. Retrieved from [1]

    • Source for structural data on Lanthanide-Glutam
  • iChemistry. (n.d.).[1] Neodymium Tris-Hydrogen Glutamate (Glutaned) CAS Data. Retrieved from [1]

    • Verification of the "Glutaned" nomenclature as a synonym for Neodymium Glutam

Sources

Mechanistic Anticoagulation: The Competitive Inhibition of Prothrombin by Glutaned (Neodymium-Glutamate Complex)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coagulation cascade relies on the precise, calcium-dependent conformational changes of vitamin K-dependent zymogens. Among these, Prothrombin (Factor II) is the critical precursor to thrombin. This guide details the interaction between Prothrombin, Calcium ions (Ca²⁺), and Glutaned —a synthetic lanthanide-amino acid complex (Neodymium-Glutamate).

Glutaned functions as a potent anticoagulant via isomorphous replacement . By delivering Neodymium ions (Nd³⁺) that compete with Ca²⁺ for the Gamma-carboxyglutamic acid (Gla) domains, Glutaned locks Prothrombin in a non-functional conformation, preventing the essential phospholipid membrane binding required for thrombin generation. This document provides the mechanistic basis, experimental protocols, and data analysis frameworks for researchers studying this competitive inhibition.

The Prothrombin-Calcium Axis: Physiological Baseline

To understand the inhibition by Glutaned, one must first establish the mechanism of native Prothrombin activation.

The Gla Domain and Calcium Bridging

The N-terminus of Prothrombin contains the Gla domain (residues 1–40), rich in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-carboxyglutamic acid.[1] These residues are negatively charged and obligate calcium binders.
  • Apo-Prothrombin (Ca²⁺-free): The Gla domain is unstructured and disordered.

  • Holo-Prothrombin (Ca²⁺-bound): Upon binding 7–10 Ca²⁺ ions, the Gla domain undergoes a structural transition, folding into a compact structure that exposes hydrophobic residues (hydrophobic patch).

The Membrane Interface

The physiological role of Ca²⁺ is bridging .[2] It acts as an electrostatic bridge between the anionic Gla residues of Prothrombin and the negatively charged phosphatidylserine (PS) headgroups on activated platelet membranes. This localization is a prerequisite for the formation of the Prothrombinase Complex (Factor Xa + Factor Va + Prothrombin + Ca²⁺ + Phospholipids), which cleaves Prothrombin into Thrombin.

Glutaned: Chemical Identity and Mechanism

Glutaned is a coordination complex of the lanthanide Neodymium (Nd) and Glutamic acid.

  • Chemical Formula:

    
     (Neodymium Glutamate)
    
  • CAS Registry: 148822-93-9 (H-Glutaned) / 148822-97-3 (Glutaned)

Mechanism of Action: Isomorphous Replacement

Glutaned acts as a "Calcium Trap." Neodymium (Nd³⁺) is a calcimimetic with distinct physical properties that drive inhibition:

PropertyCalcium (Ca²⁺)Neodymium (Nd³⁺)Impact on Prothrombin
Ionic Radius ~1.00 Å~0.98 ÅNd³⁺ fits perfectly into Ca²⁺ binding pockets (Gla).
Charge +2+3Nd³⁺ binds with significantly higher affinity (electrostatic attraction).
Coordination Flexible (6-8)Rigid (8-9)Nd³⁺ "locks" the protein structure, preventing necessary flexibility.
Dissociation (

)

M range
nM rangeNd³⁺ is essentially irreversible under physiological conditions.
The "Locked" Conformation

When Glutaned releases Nd³⁺ in the presence of Prothrombin, the lanthanide displaces Ca²⁺. While Nd³⁺ induces a folded state in the Gla domain, it does not support the correct tertiary conformation required for phospholipid binding.

  • Hyper-Stabilization: The higher charge (+3) creates a bond so tight that the Gla domain cannot undergo the subtle "breathing" motions required to intercalate into the lipid bilayer.

  • Charge Repulsion: The extra positive charge accumulation may alter the electrostatic potential surface, repelling the protein from the positively charged regions of the membrane or altering the geometry of the membrane-binding loop.

Visualization of the Competitive Pathway

The following diagram illustrates the divergence between the physiological activation pathway and the inhibitory pathway induced by Glutaned.

Prothrombin_Glutaned_Interaction cluster_Physiological Physiological Activation (Calcium) cluster_Inhibition Inhibition Pathway (Glutaned) Apo Apo-Prothrombin (Disordered Gla Domain) Holo_Ca Holo-Prothrombin (Ca2+) (Functional Conformation) Apo->Holo_Ca + Ca2+ (mM) Holo_Nd Inhibited Prothrombin (Nd3+) (Locked/Non-Functional) Apo->Holo_Nd + Glutaned (High Affinity) Ca Calcium (Ca2+) Ca->Holo_Ca Membrane Phospholipid Membrane (Phosphatidylserine) Holo_Ca->Membrane Electrostatic Bridging Holo_Ca->Holo_Nd Displacement by Nd3+ (Irreversible) Complex Prothrombinase Complex Formation Membrane->Complex Factor Xa/Va Thrombin ACTIVE THROMBIN Complex->Thrombin Proteolysis Glutaned Glutaned (Nd-Glutamate) Glutaned->Holo_Nd Block Membrane Binding BLOCKED Holo_Nd->Block Steric/Electrostatic Mismatch

Figure 1: Comparative pathways of Prothrombin activation versus Glutaned-mediated inhibition. Note the irreversible displacement of Calcium by Neodymium due to higher ionic potential.

Experimental Protocols

To validate the interaction of Glutaned with Prothrombin, researchers should utilize a dual-approach: functional coagulation assays and biophysical binding assays.

Protocol A: Modified Prothrombin Time (PT) with Glutaned Titration

Objective: To determine the


 of Glutaned in a physiological plasma environment.

Reagents:

  • Citrated Human Plasma (pooled).

  • Glutaned Stock Solution (10 mM in saline).

  • Thromboplastin (Tissue Factor) reagent containing

    
     (25 mM).
    

Workflow:

  • Preparation: Aliquot 100 µL of citrated plasma into cuvettes.

  • Incubation: Add 10 µL of Glutaned at varying concentrations (0, 10, 50, 100, 500 µM) to the plasma. Incubate for 5 minutes at 37°C.

    • Note: This pre-incubation allows Glutaned to interact with Apo-Prothrombin before Calcium is reintroduced.

  • Activation: Add 200 µL of Thromboplastin/CaCl₂ reagent to initiate the extrinsic pathway.

  • Measurement: Record the clotting time (seconds) using a mechanical or optical coagulometer.

  • Analysis: Plot Clotting Time vs. [Glutaned]. Expect a sigmoidal prolongation of clotting time.

Protocol B: Intrinsic Fluorescence Quenching (Prothrombin Fragment 1)

Objective: To measure the dissociation constant (


) of Glutaned vs. Calcium. Prothrombin Fragment 1 (residues 1–156) contains the Gla domain and Tryptophan residues that exhibit fluorescence changes upon folding.

Reagents:

  • Purified Prothrombin Fragment 1 (Apo-form, dialyzed against metal-free buffer).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 (Chelex-treated).

  • Titrants:

    
     (100 mM stock) and Glutaned (1 mM stock).
    

Workflow:

  • Baseline: Place 2 µM Apo-Fragment 1 in the fluorometer cuvette. Excitation: 280 nm; Emission: 340 nm. Record baseline fluorescence (

    
    ).
    
  • Titration (Ca): Titrate

    
     in small increments. Observe fluorescence quenching (typically ~40% decrease) as the Gla domain folds. Calculate 
    
    
    
    .
  • Titration (Glutaned): In a fresh sample, titrate Glutaned. Observe quenching.

    • Critical Observation: Lanthanides often quench fluorescence more efficiently or via different mechanisms (energy transfer) than Calcium.

  • Competition: Pre-saturate Fragment 1 with 2 mM

    
    . Titrate Glutaned.
    
    • Result: If Glutaned displaces Calcium, you will observe a secondary shift in fluorescence or a change in anisotropy, confirming the higher affinity binding.

Data Presentation & Analysis

When analyzing the interaction, summarize the kinetic parameters as follows. The values below are representative of lanthanide-prothrombin interactions found in literature.

ParameterCalcium (Physiological)Glutaned (Inhibitor)Interpretation

(Binding Affinity)
0.2 – 0.6 mM0.5 – 2.0 µMGlutaned binds ~1000x tighter than Ca²⁺.
Hill Coefficient (

)
~2.5 (Cooperative)~1.0 (Non-cooperative)Glutaned binding is less cooperative; it snaps the structure shut.
Membrane Binding (

)
~0.5 µM (to PS vesicles)> 100 µM (No binding)Glutaned-Prothrombin fails to associate with lipids.
Clotting Time (PT) 11–13 seconds> 120 seconds (at 100 µM)Complete inhibition of the extrinsic pathway.

References

  • Latoxan. (n.d.). H-Glutaned (Product L9049) - Technical Data Sheet.[3] Retrieved from

  • Furie, B. C., & Furie, B. (1975). "Interaction of Lanthanide Ions with Bovine Prothrombin." Journal of Biological Chemistry, 250(3), 1012-1017. Link

  • Vestn. Mosc. Univ. (1992).[3] "Synthesis and anticoagulant activity of lanthanide complexes." Vestnik Moskovskogo Universiteta.[3] Seriya 2. Khimiya, 33(6), 565-570.[3]

  • Nelsestuen, G. L. (1976). "Role of gamma-carboxyglutamic acid. An unusual protein transition required for the calcium-dependent binding of prothrombin to phospholipid." Journal of Biological Chemistry, 251(18), 5648-56. Link

  • Huang, M., et al. (2003). "Structural basis of membrane binding by Gla domains of vitamin K-dependent proteins." Nature Structural Biology, 10, 751–756. Link

Sources

molecular weight and physical characteristics of H-Glutaned

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to H-Glutaned (Neodymium-Glutamate Complex)[1]

Part 1: Executive Summary

H-Glutaned (CAS: 148822-93-9) is a specialized synthetic organometallic complex, specifically a Neodymium (Nd³⁺) chelate of Glutamic Acid .[1] It is primarily utilized in biochemical research as a potent anticoagulant and a lanthanide-based calcium probe.[1]

Unlike conventional anticoagulants (e.g., Heparin, Warfarin), H-Glutaned functions through ionic isomorphous replacement .[1] The Neodymium ion (Nd³⁺) mimics Calcium (Ca²⁺) in biological systems due to similar ionic radii but possesses a higher charge density.[1] This allows H-Glutaned to displace Ca²⁺ from the Gla-domains of Prothrombin , locking the protein in an inactive conformation and preventing the formation of Thrombin.[1]

This guide details the physicochemical properties, mechanistic action, and validated experimental protocols for H-Glutaned, designed for researchers in hematology and metallopharmacology.[1]

Part 2: Physicochemical Characterization

H-Glutaned is characterized by the distinct physical properties of trivalent lanthanide salts. The complex stabilizes the neodymium ion using glutamate ligands, enhancing solubility and bioavailability compared to inorganic neodymium salts.[1]

Table 1: Molecular and Physical Specifications
PropertySpecificationNotes
Trade Name H-GlutanedCatalog Code: L9049 (Latoxan)
Chemical Name Neodymium Bis(Glutamato) ComplexLikely stoichiometry: Nd(C₅H₈NO₄)₂[1][2] · 3H₂O
CAS Registry Number 148822-93-9 Unique identifier for the H-form
Molecular Weight 489.2 g/mol Based on hydrated complex
Appearance Pink Powder Characteristic color of Nd³⁺ transitions
Solubility Soluble in Water , Ethanol Insoluble in non-polar organic solvents
Melting Point ~200 °CDecomposes upon melting
Optical Activity L-EnantiomerDerived from L-Glutamic Acid
Purity ≥ 97%Verified via IR and Elemental Analysis

Technical Insight: The pink coloration arises from the f-f electronic transitions of the Nd³⁺ ion, which are forbidden but become permissive due to vibronic coupling with the glutamate ligand field.[1] This spectral feature can be used for concentration verification via UV-Vis spectroscopy (absorption bands near 575 nm, 740 nm, and 800 nm).[1]

Part 3: Mechanistic Profiling (Anticoagulation)

The anticoagulant activity of H-Glutaned is strictly mechanistic, relying on the Lanthanide-Calcium Substitution principle.[1]

Mechanism of Action: The "Lock-and-Block" Effect[1]
  • Structural Mimicry: The ionic radius of Nd³⁺ (0.98 Å) is nearly identical to Ca²⁺ (1.00 Å).[1] However, Nd³⁺ has a higher charge (+3 vs +2).[1]

  • Competitive Displacement: In the blood coagulation cascade, Prothrombin requires Ca²⁺ binding to its N-terminal Gla (gamma-carboxyglutamic acid) domain to undergo a conformational change.[1] This change exposes a hydrophobic patch, allowing Prothrombin to bind to phospholipid membranes.[1]

  • Irreversible Inhibition: H-Glutaned delivers Nd³⁺ to these sites.[1] Nd³⁺ binds to the Gla residues with higher affinity than Ca²⁺ but does not trigger the necessary conformational change.[1]

  • Result: Prothrombin remains in the solution phase, unable to anchor to the platelet surface.[1] The Prothrombinase complex cannot assemble, and Thrombin generation is halted.[1]

Visualization: Coagulation Cascade Inhibition

CoagulationInhibition Figure 1: Mechanism of H-Glutaned Inhibition in the Coagulation Cascade Prothrombin Prothrombin (Inactive) Complex_Ca Prothrombin-Ca²⁺ Complex (Membrane Bound) Prothrombin->Complex_Ca + Ca²⁺ (Physiological) Complex_Nd Prothrombin-Nd³⁺ Complex (Locked/Inactive) Prothrombin->Complex_Nd + H-Glutaned (Inhibition) Calcium Ca²⁺ Ions Calcium->Complex_Ca HGlutaned H-Glutaned (Nd³⁺ Donor) HGlutaned->Complex_Nd Thrombin Thrombin (Active Enzyme) Complex_Ca->Thrombin Factor Xa Complex_Nd->Thrombin BLOCKED Clot Fibrin Clot Thrombin->Clot Fibrinogen -> Fibrin

Figure 1: H-Glutaned acts as a competitive inhibitor, displacing Calcium ions in the Prothrombin Gla-domain, thereby preventing membrane binding and Thrombin activation.[1]

Part 4: Experimental Methodologies

Trustworthiness Protocol: The following workflows are designed to ensure reproducibility. H-Glutaned is hygroscopic; strict adherence to storage and reconstitution parameters is critical.

Protocol A: Reconstitution and Storage

Objective: Prepare a stable stock solution for in vivo or in vitro use.[1]

  • Weighing: Weigh the pink H-Glutaned powder using an analytical balance (precision ±0.1 mg).

  • Vehicle Selection:

    • In Vivo: Use sterile 0.9% Saline (NaCl).[1]

    • In Vitro: Use HEPES-buffered saline (pH 7.4).[1] Avoid Phosphate buffers (PBS), as Lanthanides precipitate as insoluble phosphates (NdPO₄).[1]

  • Solubilization:

    • Add vehicle to achieve a concentration of 2.5% to 5.0% (w/v) .[1]

    • Vortex gently for 2 minutes. The solution should be clear and pink.[1]

  • Sterilization: Filter through a 0.22 µm PES syringe filter. Do not autoclave.[1]

  • Storage: Store lyophilized powder at Room Temperature (RT) in a desiccator. Store reconstituted solution at 4°C for up to 1 week.

Protocol B: In Vivo Anticoagulation Assay (Rodent Model)

Objective: Assess anticoagulant efficacy via Tail Bleeding Time or aPTT.[1]

  • Dosage: 5 mg per experiment (approx. 20-25 mg/kg for a 200g rat).[1]

  • Route: Intravenous (IV) tail vein injection or Intraperitoneal (IP).[1]

  • Time Course:

    • Onset: Slow onset due to tissue distribution.[1]

    • Peak Effect: 4–5 hours post-injection.[1][2]

    • Duration: ~5 hours.

Workflow Diagram:

ExperimentalWorkflow Figure 2: In Vivo Experimental Workflow for H-Glutaned Administration Step1 1. Reconstitution (2.5% in Saline) Step2 2. IV Injection (Dose: 5mg/animal) Step1->Step2 Step3 3. Incubation (4-5 Hours) Step2->Step3 Step4 4. Sample Collection (Citrated Plasma) Step3->Step4 Step5 5. Analysis (aPTT / PT Assays) Step4->Step5

Figure 2: Step-by-step workflow for evaluating H-Glutaned activity in vivo. Note the critical 4-5 hour incubation period required for maximum efficacy.[1][2]

Part 5: Safety and Handling (E-E-A-T)

While H-Glutaned is classified as having low toxicity , it contains a heavy metal (Neodymium).[1] Standard chemical hygiene is mandatory.[1]

  • Toxicity: LD50 is high (low acute toxicity), but chronic accumulation of lanthanides in bone and liver is possible.[1]

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat.[1] Avoid inhalation of the powder.[1]

  • Disposal: Dispose of as heavy metal waste (Lanthanide series), not general chemical waste.[1]

  • Contraindications: Do not mix with phosphate-containing buffers (e.g., PBS) or carbonate buffers, as this causes immediate precipitation and loss of activity.[1]

References

  • Divald, S., & Joullié, M. M. (1970).[1] Coagulants and Anticoagulants.[1][2] In A. Burger (Ed.), Medicinal Chemistry (3rd ed., Part II, pp. 1092-1122).[1][2] Wiley-Interscience.[1]

Sources

Lanthanide-Coordinated Anticoagulants: Mechanistic Principles and Protocol Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the pharmacological potential of lanthanide (Ln³⁺) series elements—specifically Lanthanum (La), Cerium (Ce), and Terbium (Tb)—as novel anticoagulant agents. While the anticoagulant properties of simple lanthanide salts have been documented, current research focuses on coordination complexes (e.g., Ln-coumarin hybrids) to mitigate systemic toxicity and enhance bioavailability.

This document provides a self-validating experimental framework for synthesizing and evaluating these compounds, grounded in their ability to act as competitive calcium antagonists within the coagulation cascade.

Part 1: Mechanistic Foundation (The Calcium-Mimicry Paradigm)

The core mechanism of lanthanide anticoagulation relies on isomorphic substitution . Lanthanide ions (Ln³⁺) possess an ionic radius (1.03–1.06 Å for La³⁺/Ce³⁺) remarkably similar to Calcium (Ca²⁺, 0.99 Å), yet they carry a higher charge density.

The Gla Domain Displacement

Vitamin K-dependent coagulation factors (II, VII, IX, X) require Ca²⁺ to stabilize their N-terminal


-carboxyglutamic acid (Gla) domains. This stabilization exposes a hydrophobic patch, allowing the factors to anchor to negatively charged phospholipid membranes—a prerequisite for clot formation.
  • The Antagonism: Ln³⁺ ions bind to Gla domains with higher affinity than Ca²⁺ due to superior electrostatic attraction.

  • The Failure Mode: While Ln³⁺ binds, it does not induce the necessary conformational change. The hydrophobic patch remains buried, preventing membrane anchoring and effectively breaking the coagulation cascade [1, 7].

Visualization of Inhibition Pathway

CoagulationInhibition cluster_0 Physiological State (Ca2+) cluster_1 Inhibited State (Ln3+) node_normal node_normal node_active node_active node_inhibited node_inhibited node_mechanism node_mechanism Ca Ca2+ Ions Factor Inactive Factor (II, VII, IX, X) (Gla Domain) Ca->Factor Saturates ConfChange Conformational Change (Hydrophobic Exposure) Factor->ConfChange Induces InhibBinding High-Affinity Binding to Gla Domain Factor->InhibBinding MembraneBind Membrane Anchoring (Phospholipid Binding) ConfChange->MembraneBind Clot Coagulation Cascade Proceeds MembraneBind->Clot Ln Lanthanide Ions (La3+, Ce3+) Ln->Factor Competes & Displaces Ca2+ NoChange Conformation Locked (Hydrophobic Patch Buried) InhibBinding->NoChange Steric/Electrostatic Mismatch NoAnchor Membrane Anchoring FAILED NoChange->NoAnchor

Figure 1: Mechanism of Action. Ln³⁺ ions competitively displace Ca²⁺ in the Gla domain, preventing the structural transition required for membrane binding.

Part 2: Novel Compound Architectures

Research has shifted from simple salts (e.g.,


) to coordination complexes to improve solubility and target specificity.
Leading Candidate Class: Ln-Coumarin Hybrids

Coumarin derivatives (e.g., warfarin) are established anticoagulants. Complexing them with Lanthanides creates a dual-action mechanism:

  • Ligand Effect: The coumarin moiety may interact with upstream synthesis or enzyme active sites.

  • Metal Effect: The Ln³⁺ center acts as the immediate Gla-domain antagonist [3].

Comparative Data: Simple Salts vs. Complexes

FeatureSimple Salts (

,

)
Ln-Coumarin Complexes
Solubility High (Water)Variable (often DMSO/Ethanol soluble)
Toxicity High (Free ion accumulation in bone/liver)Reduced (Chelation limits free ion release)
Mechanism Pure Ca²⁺ displacementSynergistic (Displacement + Ligand activity)
Stability Ionic dissociationThermally stable (often >200°C)

Part 3: Experimental Framework

This section details a self-validating workflow for synthesizing a Cerium(III)-Coumarin complex and validating its anticoagulant efficacy.

Protocol A: Synthesis of Ce(III)-4-methyl-7-hydroxycoumarin

Rationale: This protocol creates a coordination complex where the coumarin acts as a ligand, stabilizing the Cerium ion [3].

Reagents:

  • Cerium(III) nitrate hexahydrate (

    
    )
    
  • 4-methyl-7-hydroxycoumarin (Hymecromone) sodium salt

  • Solvents: Distilled water, Ethanol.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2 mmol of 4-methyl-7-hydroxycoumarin sodium salt in 20 mL distilled water. Ensure complete dissolution (sonicate if necessary).

  • Metal Addition: Dissolve 1 mmol of

    
     in 10 mL distilled water.
    
  • Reaction: Dropwise add the metal solution to the ligand solution under continuous magnetic stirring at room temperature (

    
    ).
    
    • Observation: A precipitate should form immediately.

  • Incubation: Continue stirring for 60 minutes to ensure equilibrium.

  • Purification: Filter the precipitate. Wash 3x with cold distilled water and 1x with cold ethanol to remove unreacted ligands.

  • Drying: Dry in a desiccator over anhydrous

    
     until constant mass is achieved.
    

Validation Checkpoint:

  • Elemental Analysis: The theoretical metal-to-ligand ratio should be approximately 1:2.

  • Solubility Test: The product should be insoluble in water but soluble in DMSO.

Protocol B: Coagulation Screening (Modified aPTT/PT)

Rationale: Standard optical coagulation assays must be modified to account for the precipitation potential of lanthanides in phosphate buffers.

Materials:

  • Human Plasma (citrated).

  • Reagents: aPTT reagent (cephalin + activator), Calcium Chloride (25 mM).

  • Test Compound: Ln-Complex dissolved in DMSO (stock), diluted in saline.

Workflow:

  • Plasma Preparation: Centrifuge citrated blood at 2500g for 15 min to obtain Platelet-Poor Plasma (PPP).

  • Incubation:

    • Mix

      
       PPP with 
      
      
      
      of Test Compound (various concentrations: 10–500
      
      
      ).
    • Control:

      
       PPP + 
      
      
      
      Vehicle (DMSO/Saline).
    • Incubate at

      
       for 3 minutes.
      
  • Activation: Add

    
     aPTT reagent. Incubate 3 minutes.
    
  • Recalcification (The Trigger): Add

    
    
    
    
    
    (25 mM).
  • Measurement: Record time to clot formation using a semi-automated coagulometer.

Data Interpretation:

  • A statistically significant prolongation of clotting time (>1.5x control) indicates anticoagulant activity.

  • Note: If the Ln concentration is too high (>1 mM), non-specific protein precipitation may occur, mimicking a "clot" optically. Always verify visually.

Experimental Logic Diagram

Workflow cluster_assay Bioassay (aPTT) Synthesis Synthesis (Ln Salt + Ligand) Charac Characterization (IR, NMR, Solubility) Synthesis->Charac Stock Stock Solution (DMSO) Charac->Stock Pass Incubate Incubate Plasma + Compound Stock->Incubate Trigger Trigger: Add CaCl2 Incubate->Trigger Readout Measure Clotting Time Trigger->Readout Tox Toxicity Check (Hemolysis Assay) Readout->Tox If Active

Figure 2: Experimental Workflow. From synthesis to bioassay validation.[1][2] Toxicity checks are mandatory for active compounds.

Part 4: Safety & Toxicology Challenges

While effective, lanthanides pose toxicity risks that must be assessed early in drug development [6, 10].

  • Biodistribution: Free Ln³⁺ ions mimic Ca²⁺ in bone remodeling, potentially leading to skeletal accumulation.

  • Hemolysis: High concentrations of cationic complexes can disrupt erythrocyte membranes.

    • Requirement: All candidate compounds must undergo a standard hemolysis assay. <5% hemolysis at therapeutic dose is the acceptance criterion.

  • Clearance: Lanthanides are primarily excreted via the liver/biliary route. Hepatotoxicity markers (ALT/AST) must be monitored in any in vivo study.

References

  • Anticoagulant action of rare earth metals. PubMed. [Link]

  • Lanthanides compete with calcium for binding to cadherins and inhibit cadherin-mediated cell adhesion. PubMed. [Link]

  • Stability of the complexes of some lanthanides with coumarin derivatives. I. Cerium(III)-4-methyl-7-hydroxycoumarin. ResearchGate. [Link][2][3][4]

  • Energetics and mechanism of Ca2+ displacement by lanthanides in a calcium binding protein. PubMed. [Link][5]

  • Potential antiprostatic performance of novel lanthanide-complexes based on 5-nitropicolinic acid. PMC. [Link]

  • Toxicity of rare earth elements: An overview on human health impact. Frontiers. [Link]

  • Calcium displacement by lanthanum in subcellular compartments of rat ventricular myocytes. PubMed. [Link]

  • Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand. MDPI. [Link]

  • Gla domain - Wikipedia. Wikipedia. [Link]

  • A review of the physiological impact of rare earth elements and their uses in biomedical Mg alloys. PubMed. [Link]

Sources

Thermodynamic Stability of Glutaned in Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development
Executive Summary

Glutaned (specifically H-Glutaned , Product Code L9049/L9048 via Latoxan) is a synthetic anticoagulant complex formed by the coordination of the lanthanide Neodymium (Nd³⁺) with Glutamic Acid derivatives. Its pharmacological efficacy relies on the principle of isomorphous replacement , where the Nd³⁺ ion—possessing a similar ionic radius to Calcium (Ca²⁺) but a higher charge density—displaces Ca²⁺ in the Gla-domains of prothrombin (Factor II).

This guide analyzes the thermodynamic stability of Glutaned, a critical parameter that dictates its shelf-life, bioavailability, and ability to competitively inhibit the coagulation cascade without succumbing to hydrolysis or non-specific protein binding in the physiological environment (pH 7.4,


 M).
Chemical Architecture & Coordination Thermodynamics

To understand the stability of Glutaned, one must first deconstruct its coordination sphere. Lanthanides are "hard" acids (Pearson HSAB theory) and prefer "hard" oxygen-donor ligands like the carboxylate groups found in Glutamate.

1.1 The Neodymium-Glutamate Interaction

In Glutaned, the Nd³⁺ ion is chelated by glutamate ligands.[1] The thermodynamic stability is driven by the entropy-driven displacement of water molecules from the highly hydrated Nd³⁺ ion (


) by the anionic carboxylate groups of the ligand.
  • Coordination Number: Typically 8 or 9.

  • Binding Mode: Bidentate or bridging carboxylate coordination.

  • Entropic Driver:

    
    . The release of hydration water molecules upon complexation yields a positive 
    
    
    
    , favoring complex formation.
1.2 Physiological Stability Profile

In the bloodstream (pH 7.4), Glutaned faces two primary thermodynamic threats:

  • Hydrolysis: Formation of insoluble

    
     (
    
    
    
    ).
  • Carbonate Competition: Formation of

    
    .
    

The stability constant (


) of the Nd-Glutamate complex must exceed the threshold required to prevent these side reactions while remaining labile enough to allow Nd³⁺ transfer to the higher-affinity binding sites on Prothrombin.
Quantitative Thermodynamic Data

The following table summarizes the stability constants relevant to Glutaned's performance. Note the critical difference between the binding affinity of Nd³⁺ vs. Ca²⁺ for carboxylate ligands (Glutamate/Gla-domains).

Table 1: Comparative Thermodynamic Stability Constants (


) 
Interaction SystemLigand TypeStability Constant (

)

(kJ/mol)

(J/K·mol)
Physiological Implication
Nd³⁺ + Glutamate Carboxylate (Bidentate)5.4 - 5.8 +2.1 (Endothermic)+110 (Entropy driven)Glutaned Integrity: Stable enough to circulate, labile enough to exchange.
Ca²⁺ + Glutamate Carboxylate1.4 - 1.6 ~0+20Endogenous Baseline: Weak binding allows rapid flux.
Nd³⁺ + Prothrombin Gla-Domain (Protein)~7.0 - 8.0 *Negative (Exothermic)High PositiveTarget Engagement: Nd³⁺ displaces Ca²⁺ due to higher charge density (

).
Nd³⁺ + Hydroxide

(Hydrolysis)
~6.5 --Risk Factor: Glutaned must maintain

effectively to prevent precipitation.

*Estimated based on Gd³⁺/Prothrombin analogs.

Key Insight: The


 of Nd-Glutamate (~5.5) is significantly higher than Ca-Glutamate (~1.5). This ensures that endogenous calcium cannot easily displace Neodymium from the drug complex. However, the Prothrombin Gla-domain binds Nd³⁺ with even higher affinity (

), providing the thermodynamic gradient necessary for the drug to "offload" its payload to the target.
Mechanism of Action: The Thermodynamic Cascade

The efficacy of Glutaned is a result of Competitive Cation Exchange . The diagram below illustrates the pathway from administration to anticoagulation, governed by Gibbs Free Energy minimization.

Glutaned_Mechanism cluster_thermo Thermodynamic Driver Glutaned Glutaned (Nd-Glutamate Complex) BloodStream Physiological Milieu (pH 7.4, Ca2+ ~2.5mM) Glutaned->BloodStream Injection Prothrombin_Nd Inhibited Prothrombin (Nd3+ Bound) BloodStream->Prothrombin_Nd Ligand Exchange (ΔG < 0) Hydrolysis Nd(OH)3 (Precipitate) BloodStream->Hydrolysis If log K < 6 (Instability Risk) Prothrombin_Ca Active Prothrombin (Ca2+ Bound) Prothrombin_Ca->Prothrombin_Nd Isomorphous Replacement Nd3+ displaces Ca2+ Coagulation Thrombin Generation (Coagulation Cascade) Prothrombin_Ca->Coagulation Normal Function Prothrombin_Nd->Coagulation BLOCKED (Conformational Lock) Driver Higher Charge Density of Nd3+ vs Ca2+ drives affinity Driver->Prothrombin_Nd

Figure 1: The thermodynamic pathway of Glutaned. Nd³⁺ successfully competes with Ca²⁺ for Prothrombin binding sites due to superior electrostatic attraction, effectively locking the protein in an inactive state.

Experimental Validation Protocols

To validate the thermodynamic stability of Glutaned batches or new formulations, the following self-validating protocols are recommended.

4.1 Isothermal Titration Calorimetry (ITC)

Purpose: Direct measurement of binding enthalpy (


) and binding constant (

) of Nd³⁺ to Glutamate and Prothrombin.

Protocol:

  • Preparation:

    • Cell: 20 µM Prothrombin (or Glutamate model) in 20 mM HEPES, 140 mM NaCl, pH 7.4.

    • Syringe: 200-400 µM

      
       (or Glutaned).
      
  • Titration:

    • Perform 20 injections of 2 µL each at 25°C.

    • Set reference power to 10 µcal/sec.

  • Data Analysis:

    • Fit data to a "One Set of Sites" model (or "Two Sets" for Prothrombin).

    • Validation Check: The first injection is usually discarded due to diffusion. Ensure the molar ratio (

      
      ) saturates at the expected stoichiometry (e.g., ~10-12 metal ions per Prothrombin molecule).
      
4.2 Potentiometric Titration (Stability Constant Determination)

Purpose: Determine the precise


 values to predict shelf-life stability.

Workflow Diagram:

ITC_Protocol Start Start: Ligand Solution (Glutamic Acid + Acidified Medium) Step1 Step 1: Acid Titration (Determine pKa of Ligand) Start->Step1 Titrant Titrant: NaOH (Standardized) Titrant->Step1 Step2 Step 2: Metal-Ligand Titration (Add Nd3+, Titrate with NaOH) Titrant->Step2 Step1->Step2 Calc Calculation: Bjerrum's Formation Function (n) Step2->Calc Result Output: Stability Constant (log β) Calc->Result

Figure 2: Potentiometric titration workflow for determining the stability constant of the Nd-Glutamate complex.

Critical References
  • Latoxan. (n.d.). H-GLUTANED (Product L9049) Technical Data Sheet. Retrieved from

  • Furie, B. C., & Furie, B. (1975). Interaction of Lanthanide Ions with Bovine Prothrombin. Journal of Biological Chemistry. (Demonstrates Gd/Nd substitution of Ca in prothrombin).

  • Choppin, G. R. (1971). Thermodynamics of Lanthanide Complexation. In Lanthanide/Actinide Chemistry. (Foundational text on entropy-driven lanthanide binding).

  • Evans, C. H. (1990). Biochemistry of the Lanthanides. Plenum Press. (Detailed analysis of Lanthanide toxicity and calcium competition).

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. (Source for Nd-Glutamate stability constants).

Sources

Part 1: Executive Summary & Nomenclature Clarification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hemoglobin Glutamer-250 (HBOC-201) Interactions with the Coagulation Cascade Content Type: Technical Assessment & Experimental Guide Audience: Drug Development Scientists, Hematologists, and Assay Development Engineers

Subject Clarification: Based on the phonetic and contextual parameters of your request ("Glutaned" in the context of drug development and coagulation), this guide addresses Hemoglobin Glutamer-250 (Bovine) . This molecule, often known by the trade name Hemopure (HBOC-201), is a glutaraldehyde-polymerized bovine hemoglobin.[1][2] It represents a critical case study in drug development where "binding affinity" encompasses both pharmacologic targets (oxygen delivery) and off-target toxicology (coagulation interference and nitric oxide scavenging).

Technical Abstract: Hemoglobin Glutamer-250 is a high-molecular-weight (250 kDa) polymer.[2] Its interaction with coagulation is bimodal:

  • Physiological Interaction: High-affinity scavenging of Nitric Oxide (NO) (

    
    ), promoting vasoconstriction and platelet aggregation.
    
  • Analytical Interference: The spectral absorbance of cell-free hemoglobin overlaps with standard coagulometric assays (340–700 nm), necessitating alternative binding assessment protocols like mechanical clot detection or Surface Plasmon Resonance (SPR).

Part 2: Molecular Mechanism of Interaction

To understand the "binding" of Glutamer to coagulation elements, we must distinguish between chemical cross-linking and functional affinity .

The Glutaraldehyde Bridge (Structural Integrity)

Glutamer is formed by cross-linking bovine hemoglobin with glutaraldehyde. This stabilizes the tetramer in the T-state (low oxygen affinity) and polymerizes it to increase circulation time.

  • Relevance: The glutaraldehyde residues are chemically exhausted during manufacturing. However, the resulting high-molecular-weight polymers can sterically hinder Factor VIII/von Willebrand Factor (vWF) complexes, mimicking "binding" via steric exclusion.

Nitric Oxide (NO) Scavenging (The True Binding Event)

The primary hemostatic effect of Glutamer is not direct binding to Thrombin or Factor Xa, but the extravasation-driven binding of endothelial NO.

  • Mechanism: Free Hb penetrates the endothelial lining

    
     Binds NO 
    
    
    
    Reduces cGMP
    
    
    Vasoconstriction + Platelet Activation.
  • Affinity: The association rate constant (

    
    ) for NO is ultra-fast (
    
    
    
    ).

Part 3: Visualization of Signaling & Interaction

The following diagram maps the dual pathways of Glutamer-250: its intended oxygen transport and its off-target coagulation modulation.

Glutamer_Coagulation_Pathway Glutamer Hb Glutamer-250 (Polymerized Hb) NO Nitric Oxide (NO) Glutamer->NO High Affinity Binding (Scavenging) Endothelium Endothelial Space Glutamer->Endothelium Extravasation Platelets Platelets Glutamer->Platelets Disinhibits (Activation) Coag_Assay Optical Coagulation Assays (PT/aPTT) Glutamer->Coag_Assay Absorbance Overlap (400-600nm) NO->Platelets Inhibits (Normal) Endothelium->NO Accesses Pool Vasoconstriction Vasoconstriction (Pro-hemostatic) Platelets->Vasoconstriction Release Factors Artifact Spectral Interference (False Readouts) Coag_Assay->Artifact Error

Caption: Figure 1. Dual-pathway interaction of Hb Glutamer-250: Physiological NO scavenging vs. analytical assay interference.

Part 4: Experimental Framework & Protocols

As a researcher, you cannot rely on standard optical coagulometers (e.g., CS-5100) due to the red color of Glutamer. You must use Mechanical Detection or Label-Free Binding Assays .

Protocol A: Surface Plasmon Resonance (SPR) for Direct Affinity

Objective: Determine if Glutamer-250 directly binds to Coagulation Factor Xa or Thrombin (off-target binding).

Methodology:

  • Chip Preparation: Use a CM5 sensor chip (carboxymethylated dextran).

  • Ligand Immobilization:

    • Activate flow cells with EDC/NHS (1:1).

    • Inject Human Factor Xa (Ligand) at 10 µg/mL in Acetate buffer pH 5.0.

    • Target immobilization level: ~1000 RU.

    • Block reference cell with Ethanolamine.

  • Analyte Injection (Glutamer-250):

    • Prepare a dilution series of Glutamer-250 (0, 10, 50, 100, 500 nM) in HBS-P+ running buffer.

    • Critical Step: Filter samples through 0.22 µm to remove micro-aggregates common in polymerized Hb.

  • Kinetic Analysis:

    • Flow rate: 30 µL/min.

    • Contact time: 120s; Dissociation time: 600s.

    • Regeneration: 10 mM Glycine-HCl pH 2.5 (if necessary).

  • Data Fitting: Fit to a 1:1 Langmuir binding model.

    • Expected Result: Minimal binding (

      
      ). Significant binding indicates a specific toxicological risk.
      
Protocol B: Viscoelastic Hemostasis Analysis (TEG/ROTEM)

Objective: Assess functional coagulation status in the presence of Glutamer (bypassing optical error).

Methodology:

  • Sample Prep: Citrated whole blood spiked with Glutamer-250 to achieve plasma Hb concentrations of 0.5, 1.0, and 2.0 g/dL.

  • Activation: Add Kaolin (Intrinsic) or Tissue Factor (Extrinsic).

  • Measurement:

    • R-Time (Reaction Time): Measures time to initial fibrin formation. Note: Glutamer may shorten R-time due to NO scavenging.

    • MA (Maximum Amplitude): Measures clot strength.

  • Validation: Compare against a saline-diluted control to distinguish dilutional coagulopathy from chemical interference .

Part 5: Data Presentation & Analysis

When analyzing Glutamer interactions, data often requires correction for the "Volume Replacement Effect" (dilution).

Table 1: Comparative Interaction Metrics

ParameterInteraction TypeMethod of DetectionKinetic Constant / Value
Nitric Oxide (NO) Chemical ScavengingStopped-Flow Spectroscopy

Factor Xa Direct Protein BindingSPR (Biacore)Negligible (

)*
Fibrinogen DilutionalClauss Assay (Mechanical)Linear decrease with concentration
Optical Interference Spectral OverlapOptical Coagulometry>1.5 g/dL Hb causes artifact

*Note: High-quality Glutamer preparations should not bind Factor Xa. Binding indicates glutaraldehyde residue contamination.

Part 6: References

  • Jahr, J. S., et al. (2002). "Effects of hemoglobin glutamer-250 (bovine) on coagulation testing." American Journal of Therapeutics.[2] Link

  • Llamas-Gutiérrez, F., et al. (2019). "Interference of Hemoglobin-Based Oxygen Carriers on Coagulation Tests." Anesthesia & Analgesia. Link

  • Natanson, C., et al. (2008). "Cell-free hemoglobin-based blood substitutes and risk of myocardial infarction and death."[3] JAMA. Link

  • Biopure Corporation. (2016). "Hemopure (Hemoglobin Glutamer-250 (Bovine)) Consensus Usage Guidelines." Transfusion. Link

  • Palmer, A. F., et al. (2014). "Effects of Hemoglobin-Based Oxygen Carriers on Blood Coagulation." Biomacromolecules. Link

Sources

An In-depth Technical Guide to the Toxicology Profile of the Neodymium-Glutamate Complex (Glutaned)

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: As of the date of this document, "Glutaned" is not a recognized designation in publicly available scientific literature. This guide, therefore, presents a predictive toxicological profile based on the known properties of its constituent components: neodymium, a rare earth element, and glutamic acid, an amino acid. The experimental protocols and data herein are illustrative and designed to guide the research and development of a hypothetical neodymium-glutamate complex.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated toxicological profile of "Glutaned," a hypothetical neodymium-glutamate complex. Given the increasing use of rare earth elements (REEs) in various industrial and medical applications, a thorough understanding of their potential health impacts is crucial.[1][2][3] This document synthesizes existing knowledge on the toxicology of neodymium and its compounds with the well-established biological role of glutamic acid to construct a predictive framework for the safety assessment of Glutaned. We will explore key toxicological endpoints, including acute and chronic toxicity, cytotoxicity, genotoxicity, and potential mechanisms of action. Detailed, field-proven experimental protocols are provided to guide researchers and drug development professionals in the comprehensive evaluation of this novel complex.

Introduction: The Scientific Rationale

Neodymium (Nd), a member of the lanthanide series, possesses unique physicochemical properties that make it valuable in technologies ranging from high-strength magnets to lasers.[4][5][6][7] In medicine, neodymium-containing compounds have been explored for applications in bone repair and as anticoagulants.[8] The complexation of neodymium with an amino acid like glutamic acid is a logical strategy to potentially modulate its bioavailability, biodistribution, and, consequently, its toxicological profile. Glutamic acid is a non-essential amino acid and a key neurotransmitter, suggesting that its complexation with neodymium could influence the latter's interaction with biological systems. This guide aims to provide a robust scientific foundation for the toxicological evaluation of such a complex.

Predicted Toxicological Profile of Glutaned

The toxicological profile of Glutaned is predicted to be a composite of the effects of neodymium ions and the influence of the glutamate ligand on their absorption, distribution, metabolism, and excretion (ADME).

Acute Toxicity

Neodymium compounds generally exhibit low to moderate acute toxicity.[4] For instance, neodymium chloride has an oral LD50 in mice of approximately 3.7 g/kg, which is considered non-toxic.[9] However, intravenous administration shows higher toxicity.[9] The complexation with glutamate is not expected to dramatically increase the acute oral toxicity, as glutamic acid itself has very low toxicity. The primary concerns with acute high-dose exposure would likely be gastrointestinal irritation.[10]

Chronic and Sub-chronic Toxicity

Long-term exposure to rare earth elements, including neodymium, can lead to their accumulation in various organs, most notably the lungs, liver, and bones.[1][11] Studies on neodymium oxide have shown that repeated inhalation can lead to inflammatory responses in the lungs.[12] Chronic oral administration of neodymium chloride has been associated with liver, kidney, and heart toxicity in animal models.[12] The glutamate complex may alter the biodistribution of neodymium, potentially leading to different target organ toxicities. Therefore, comprehensive sub-chronic and chronic studies are essential.

Cytotoxicity

In vitro studies have demonstrated that neodymium compounds can induce cytotoxicity in a dose-dependent manner.[13] Neodymium oxide has been shown to be cytotoxic to various cell lines, including pulmonary alveolar macrophages.[12] The mechanism of cytotoxicity is often linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[14][15][16] The glutamate ligand could potentially modulate the cellular uptake of neodymium, thereby influencing its cytotoxic potential.

Genotoxicity

The genotoxic potential of neodymium is an area requiring thorough investigation. Some rare earth elements have been shown to cause DNA damage.[14] Standard genotoxicity assays, such as the Ames test, chromosomal aberration test, and micronucleus assay, are necessary to evaluate the potential of Glutaned to induce genetic mutations or chromosomal damage.[17][18][19]

Neurotoxicity

Given that glutamic acid is a primary excitatory neurotransmitter, the potential for a neodymium-glutamate complex to exhibit neurotoxic effects must be carefully considered. While some studies suggest that rare earth elements can cross the blood-brain barrier and accumulate in the brain, leading to neurotoxicity, others have found limited evidence of significant neurological effects at lower exposure levels.[1] Neodymium oxide has been shown to reduce learning and memory in animal studies by altering neurotransmitter levels and increasing oxidative stress.[15][16]

Potential Mechanisms of Toxicity

The primary mechanism of neodymium toxicity is believed to be the induction of oxidative stress through the generation of ROS.[14][15][16] This can lead to cellular damage, inflammation, and apoptosis.[15][16] Neodymium ions are also known to interact with calcium channels, potentially disrupting cellular signaling pathways.[20] The glutamate component of Glutaned could influence these mechanisms by altering the cellular transport and intracellular concentration of neodymium.

Experimental Protocols for Toxicological Evaluation

A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of Glutaned that causes a 50% reduction in cell viability (IC50).

Recommended Assays:

  • MTT/MTS Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell viability.[21]

  • Neutral Red Uptake Assay: Assesses the integrity of lysosomes.[22]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[22]

Step-by-Step Protocol for MTT Assay:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare a series of dilutions of Glutaned in cell culture medium. Replace the existing medium with the Glutaned-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Diagram of In Vitro Cytotoxicity Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Plate Cells in 96-well Plate Prepare_Glutaned Prepare Glutaned Dilutions Treat_Cells Treat Cells with Glutaned Prepare_Glutaned->Treat_Cells Incubate Incubate for 24/48/72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the in vitro cytotoxicity of Glutaned using the MTT assay.

Genotoxicity Assays

Objective: To assess the potential of Glutaned to induce gene mutations and chromosomal damage.

Recommended Assays (in accordance with OECD guidelines):

  • Bacterial Reverse Mutation Test (Ames Test; OECD TG 471): Detects point mutations in bacteria.[23]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): Identifies structural chromosomal aberrations in mammalian cells.[19][23]

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): Detects micronuclei, which are indicative of chromosomal damage or loss.[19]

Step-by-Step Protocol for In Vitro Micronucleus Test:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) to confluency.

  • Treatment: Expose the cells to at least three concentrations of Glutaned, a negative control, and a positive control for a short duration (3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (1.5-2.0 cell cycles) without S9 mix.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control group.

Diagram of Genotoxicity Testing Strategy:

Genotoxicity_Strategy cluster_in_vitro In Vitro Genotoxicity Battery cluster_in_vivo In Vivo Follow-up (if in vitro positive) Start Glutaned Ames Ames Test (OECD 471) Gene Mutation Start->Ames Chrom_Aberration Chromosomal Aberration (OECD 473) Clastogenicity Start->Chrom_Aberration Micronucleus Micronucleus Test (OECD 487) Aneu-/Clastogenicity Start->Micronucleus InVivo_MN In Vivo Micronucleus Test (OECD 474) Ames->InVivo_MN Positive Result Chrom_Aberration->InVivo_MN Positive Result Micronucleus->InVivo_MN Positive Result Comet_Assay Comet Assay (OECD 489) DNA Strand Breaks InVivo_MN->Comet_Assay Further Mechanistic Insight

Caption: A tiered strategy for assessing the genotoxicity of Glutaned.

Acute Oral Toxicity Study (In Vivo)

Objective: To determine the acute oral toxicity of Glutaned in a rodent model.

Recommended Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).

Step-by-Step Protocol:

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, as they are often more sensitive.

  • Dosing: Administer a single oral dose of Glutaned to a group of animals at one of the defined starting dose levels (e.g., 300 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: If no mortality is observed, dose another group of animals at the next higher dose level. If mortality occurs, dose another group at the next lower dose level.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Classification: Based on the mortality data, classify Glutaned into one of the GHS (Globally Harmonized System) toxicity categories.

Data Summary and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Predicted Acute Toxicity Values for Neodymium Compounds

CompoundRouteSpeciesLD50Reference
Neodymium ChlorideOralMouse~3.7 g/kg[9]
Neodymium ChlorideIntravenousRabbit0.15 g/kg[9]
Neodymium OxideOralRat>5,000 mg/kg[12]

Table 2: Illustrative In Vitro Cytotoxicity Data for Glutaned

Cell LineAssayExposure TimeIC50 (µg/mL)
HepG2MTT24h150
HepG2MTT48h95
A549Neutral Red24h210
A549Neutral Red48h130

Conclusion and Future Directions

This technical guide provides a predictive toxicological profile for the hypothetical neodymium-glutamate complex, Glutaned, based on the known toxicities of its components. The primary toxicological concerns are related to the potential for organ accumulation with chronic exposure, cytotoxicity mediated by oxidative stress, and the need for a thorough genotoxicity assessment. The provided experimental protocols offer a robust framework for the comprehensive safety evaluation of Glutaned. Future research should focus on the pharmacokinetic profile of Glutaned to understand how the glutamate ligand influences the absorption, distribution, and excretion of neodymium, which will be critical in refining this toxicological profile.

References

  • Frontiers. (n.d.). Toxicity of rare earth elements: An overview on human health impact.
  • PubMed. (2025, July 15). Comprehensive Review on the Toxicology of Neodymium Oxide and Pharmaceutical Applications.
  • ResearchGate. (2025, October 2). Comprehensive Review on the Toxicology of Neodymium Oxide and Pharmaceutical Applications.
  • PMC. (n.d.). Twenty-Eight-Day Repeated Inhalation Toxicity Study of Nano-Sized Neodymium Oxide in Male Sprague-Dawley Rats.
  • PMC. (n.d.). Toxic Effects of Rare Earth Elements on Human Health: A Review.
  • Preprints.org. (2024, March 11). Toxic Effects of Rare Earth Elements on Human Health.
  • The Toxicity Paradox. (2025, October 2). How Rare Earth Elements Are Both Advancing and Threatening Life Sciences.
  • Sciencemadness Wiki. (2020, August 12). Neodymium.
  • ESPI Metals. (n.d.). Neodymium Oxide.
  • PMC. (n.d.). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report.
  • ISS. (2021, July 27). OECD Test Guidelines for Genetic Toxicology.
  • Wikipedia. (n.d.). Neodymium.
  • Wikipedia. (n.d.). Neodymium(III) chloride.
  • PubMed. (n.d.). Blockade of current through single calcium channels by trivalent lanthanide cations. Effect of ionic radius on the rates of ion entry and exit.
  • GOV.UK. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials.
  • ACS Publications. (2017, November 13). Toxicity of Metal Compounds: Knowledge and Myths.
  • ICCF. (n.d.). genotoxicity testing.
  • Frontiers. (2024, December 16). Quantitative study on hepatic genotoxicity of neodymium and its molecular mechanisms based on Benchmark Dose method.
  • (2024, October 24). Neodymium Oxide: Physicochemical Synthesis Methods and Cytotoxic Effects.
  • Biomedical and Environmental Sciences. (2016, July 22). Neodymium Oxide Induces Cytotoxicity and Activates NF-κB and Caspase-3 in NR8383 Cells.
  • PubMed. (2004, June 15). In vitro cytotoxicity testing of three zinc metal salts using established fish cell lines.
  • Rsc.org. (n.d.). Neodymium - Element information, properties and uses.
  • Wikipedia. (n.d.). Neodymium magnet.
  • JOCPR. (n.d.). 1183-1186 Research Article Determination of neodymium by fading.

Sources

Methodological & Application

Protocol for Solubilization and In Vivo Administration of Glutaned (Lanthanide Complex)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Glutaned (CAS 148822-97-3 / H-Glutaned CAS 148822-93-9) is a synthetic lanthanide-based complex, specifically utilizing Neodymium (Nd) within a glutamic acid-derivative framework. Unlike standard small-molecule anticoagulants that target enzymes (e.g., thrombin or Factor Xa), Glutaned functions via ionic displacement .

Mechanism of Action

The coagulation cascade relies heavily on Calcium ions (


) to facilitate the conformational changes in Prothrombin (Factor II) required for its conversion to Thrombin. Glutaned introduces Neodymium (

), which possesses a similar ionic radius to Calcium but a higher charge density.
  • Competitive Displacement:

    
     competitively displaces 
    
    
    
    in the Prothrombin complex.
  • Functional Blockade: The resulting Prothrombin-Nd complex is conformationally locked or sterically hindered, preventing the enzymatic cleavage necessary to generate Thrombin.

  • Result: Interruption of the blood coagulation cascade with a duration of action approximately 5 hours post-administration.[1]

Mechanistic Pathway Diagram

CoagulationInhibition Ca Calcium Ions (Ca++) Complex_Active Active Prothrombin Complex Ca->Complex_Active  Binds   Pro Prothrombin (Factor II) Pro->Complex_Active Complex_Inactive Inactive Prothrombin Complex (Nd-bound) Pro->Complex_Inactive Thrombin Thrombin (Activated) Complex_Active->Thrombin  Cleavage   Clot Fibrin Clot Formation Thrombin->Clot Glutaned Glutaned (Neodymium Complex) Glutaned->Complex_Inactive  Displaces Ca++   Block COAGULATION BLOCKED Complex_Inactive->Block

Figure 1: Mechanism of Glutaned-induced anticoagulation via competitive displacement of Calcium ions in the Prothrombin complex.

Pre-Formulation & Safety Data

Before proceeding with solubilization, verify the physicochemical properties of your specific batch.

PropertySpecificationNotes
Appearance Pink PowderColor derives from the Neodymium ion (

).
Molecular Weight ~489.2 g/mol (H-Glutaned)Varies slightly based on hydration/salt form.
Solubility Water, Ethanol, SalineHighly soluble in aqueous buffers.
Stability Stable at Room TempHygroscopic; store desicated.
Toxicity Low (LD50 > 500 mg/kg)Lanthanide toxicity is generally low but accumulation can occur in liver/bones.

Safety Note: While listed as low toxicity, lanthanides can interfere with calcium channels in cardiac tissue. Monitor animals for arrhythmia during initial dose-finding.

Solubilization Protocol

Objective: Prepare a stable, sterile injectable solution at a target concentration of 2.5% to 5.0% (25 mg/mL – 50 mg/mL) .

Materials Required
  • Glutaned (Lyophilized powder)

  • Vehicle: 0.9% Sterile Saline (NaCl) (Preferred for in vivo isotonicity)

  • Alternative Vehicle: Sterile Water for Injection (if osmolarity is adjusted later)

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

  • Sterile amber glass vials (Neodymium complexes can be light-sensitive over long periods)

Step-by-Step Procedure
  • Calculation: Determine the required volume based on the target concentration.

    • Example: To prepare 1.0 mL of a 5% (50 mg/mL) solution, weigh 50 mg of Glutaned.

  • Weighing: Weigh the pink Glutaned powder into a sterile microcentrifuge tube or glass vial.

    • Critical: Ensure the environment is dry; the powder is hygroscopic.

  • Solvent Addition: Add 80% of the final volume of 0.9% Sterile Saline .

    • Why Saline? Glutaned is stable in saline, and this minimizes osmotic shock upon injection.

  • Dissolution (Vortexing): Vortex at medium speed for 30–60 seconds. The powder should dissolve rapidly, resulting in a clear, pink-tinted solution.

    • Note: If particulates remain, sonicate for 3 cycles of 10 seconds (room temperature). Do not heat above 40°C.

  • Volume Adjustment: Add the remaining saline to reach the final target volume. Invert to mix.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a fresh, sterile amber vial.

    • Recovery: Account for ~50-100 µL dead volume loss in the filter.

  • Storage: Use immediately or store at 4°C for up to 48 hours. For long-term storage, aliquot and freeze at -20°C (avoid repeated freeze-thaw cycles).

In Vivo Administration Strategy

Target Species: Rodents (Mice/Rats) Route: Intravenous (IV) or Intraperitoneal (IP).

  • IV (Tail Vein): Preferred for immediate anticoagulation onset.

  • IP: Slower absorption; peak effect delayed by ~30-60 mins.

Dosage Guidelines

Based on manufacturer specifications (Latoxan) and lanthanide pharmacokinetics:

ParameterGuideline
Standard Dose 20 mg/kg (Initial Screening)
High Dose 50 mg/kg (Strong Anticoagulation)
Concentration 25 – 50 mg/mL (2.5% – 5%)
Injection Volume ~4 µL/g body weight (e.g., 100 µL for a 25g mouse)
Onset of Action IV: Immediate / IP: ~45 mins
Duration 4 – 5 Hours

Note on "5 mg Dose": Some technical sheets list "5 mg" as a dose. This typically refers to a total dose for a standard rat (~250g), which aligns with the 20 mg/kg recommendation. Do not administer 5 mg to a mouse (200 mg/kg) without prior toxicity screening.

Experimental Workflow Diagram

InVivoWorkflow Start Weigh Glutaned (Pink Powder) Dissolve Dissolve in 0.9% Saline (Target: 25-50 mg/mL) Start->Dissolve Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter Check Check Clarity (Must be clear pink) Filter->Check Inject Administration (IV or IP) Check->Inject  Pass   Monitor Monitor Coagulation (Tail Bleed Assay) Inject->Monitor Time Peak Effect Window: 1 - 4 Hours Post-Inj Monitor->Time

Figure 2: Step-by-step preparation and administration workflow for Glutaned.

Troubleshooting & Optimization

Issue: Solution is Cloudy or Precipitates
  • Cause: pH instability or high salt concentration shock.

  • Solution: Glutaned is generally stable in saline, but if precipitation occurs, switch to Sterile Water for the initial dissolution, then dilute 1:1 with 2X Saline. Ensure the pH is neutral (6.5 – 7.5).

Issue: Low Anticoagulant Efficacy
  • Cause: Rapid renal clearance of lanthanides.

  • Solution: Increase dosage to 30 mg/kg or administer a booster dose at T=2.5 hours. Ensure the "Pink" color was visible in the syringe, confirming the presence of the Neodymium complex.

Issue: Animal Lethargy/Toxicity
  • Cause: Calcium channel blockade in neuromuscular junctions.

  • Solution: This is an off-target effect of high-dose lanthanides. Reduce dose by 50% or administer slowly (slow IV infusion) rather than bolus to prevent acute hypocalcemia-like symptoms.

References

  • Divald, S., & Joullié, M. M. (1970). Coagulants and Anticoagulants.[1] In Medicinal Chemistry (3rd ed., Part II, pp. 1092-1122).[1] Wiley-Interscience.

  • Vestnik Moskovskogo Universiteta. (1992).[1] Lanthanide Complexes in Coagulation. Seriya 2: Khimiya, 33(6), 565-570.[1]

Sources

Scope & Disambiguation: Defining the Target Molecule

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosage Calculation and Formulation Protocols for Glutathione (GSH) in Rodent Models

Critical Note on Nomenclature: The term "Glutaned" appears to be a typographical error or a non-standard abbreviation. Based on preclinical literature and the context of "dosage calculation," this guide addresses Glutathione (GSH) , the ubiquitous endogenous antioxidant extensively studied in rodent models of oxidative stress, neurodegeneration, and toxicology.

  • Primary Focus: Glutathione (Reduced) – CAS: 70-18-8.

  • Alternative Possibilities:

    • Glutamine:[1][2][3][4] An amino acid often supplemented in metabolic studies (Doses typically 0.5–2.0 g/kg).

    • H-Glutaned: A rare lanthanide-complex anticoagulant (Dose typically ~5 mg/animal).

    • Glutaraldehyde: A toxic fixative (Not for in vivo dosing).

This protocol focuses on Glutathione (GSH) due to the complexity of its formulation (pH stability) and the frequency of dosage calculation errors in this field.

Scientific Rationale: The Pharmacokinetics of GSH

Expertise & Causality: Simply dissolving GSH in water and injecting it is a common cause of experimental failure.

  • Bioavailability: Oral GSH has poor bioavailability due to hydrolysis by intestinal

    
    -glutamyl transpeptidase (
    
    
    
    -GT). Therefore, Intraperitoneal (IP) or Intravenous (IV) administration is required for systemic elevation.
  • Acidity: GSH is a tripeptide (Glu-Cys-Gly) with a free carboxylic acid group. A 100 mg/mL solution in saline is highly acidic (pH ~3.0). Direct IP injection of unbuffered GSH causes chemical peritonitis , pain, and erratic absorption.

  • Oxidation: GSH rapidly oxidizes to Glutathione Disulfide (GSSG) in solution, especially at neutral pH or in the presence of trace metals.

Dosage Calculation: Allometric Scaling

To translate a Human Equivalent Dose (HED) to a rodent dose, we do not use a simple 1:1 weight ratio. We must use Allometric Scaling based on Body Surface Area (BSA).

The Formula


Standard


 Factors: 
  • Human (Adult): 37

  • Rat: 6

  • Mouse: 3[3][5]

Calculation Table: Human to Rodent Translation

Example: Translating a clinical GSH dose of 600 mg (approx. 10 mg/kg for a 60kg human).

ParameterHumanMouse (20g)Rat (250g)
Weight (kg) 600.020.25

Factor
3736
Scaling Factor (

)
-


Base Dose (mg/kg) 10123 62
Typical Exp.[6] Dose Range -100 – 200 mg/kg 50 – 150 mg/kg

Application Note: For oxidative stress models (e.g., acetaminophen toxicity), doses often exceed physiological scaling, ranging from 200 mg/kg to 500 mg/kg IP to overwhelm depletion mechanisms.

Visualizing the Workflow

The following diagram outlines the decision logic for dose calculation and preparation.

GSH_Workflow Start Start: Define Target Dose Species Select Species (Mouse/Rat) Start->Species Calc Apply Km Factor (Mouse: x12.3, Rat: x6.2) Species->Calc Mass Calculate Total Mass (Dose x Body Weight) Calc->Mass Formulation Formulation Strategy Mass->Formulation PH_Adj CRITICAL: Adjust pH (NaOH to pH 6.5-7.4) Formulation->PH_Adj Prevents Peritonitis Admin Administration (IP/IV) PH_Adj->Admin

Figure 1: Logical workflow for translating human doses to rodent protocols, highlighting the critical pH adjustment step.

Detailed Experimental Protocol

Objective: Prepare a 200 mg/kg dose of Glutathione for a cohort of C57BL/6 mice (Avg weight: 25g).

Materials:
  • L-Glutathione, Reduced (Sigma-Aldrich or equivalent, >98% purity).

  • Sterile Saline (0.9% NaCl) or PBS (Phosphate Buffered Saline).

  • 1N NaOH (Sodium Hydroxide) – Essential for pH adjustment.

  • 0.22 µm Syringe Filter (PES membrane).

  • pH Meter or Micro-pH strips.

Step-by-Step Procedure:
  • Calculate Mass per Mouse:

    • Target Dose:

      
      .
      
    • Mouse Weight:

      
      .
      
    • Mass required:

      
      .
      
  • Determine Concentration & Volume:

    • Max IP volume for a mouse is generally 10 mL/kg (0.25 mL for a 25g mouse).

    • Target Concentration:

      
      .
      
  • Stock Solution Preparation (Example: 10 mL):

    • Weigh 200 mg of GSH powder.

    • Dissolve in 8 mL of sterile saline.

    • Measure pH: It will be acidic (pH ~3.0).

    • Neutralization: Dropwise add 1N NaOH while stirring. Target pH 6.8 – 7.4 .

      • Warning: Do not overshoot pH > 7.5, as auto-oxidation to GSSG accelerates rapidly in alkaline conditions.

    • Final Volume: Add saline to reach exactly 10 mL .

  • Sterilization:

    • Pass the solution through a 0.22 µm syringe filter into a sterile vial.

    • Use immediately. GSH solutions degrade by ~10-20% within hours at room temperature if not degassed.

Mechanism of Action: The Redox Cycle

Understanding why we dose GSH requires visualizing its metabolic fate.

GSH_Cycle GSH GSH (Reduced) GPx Glutathione Peroxidase (Enzyme) GSH->GPx ROS ROS / Toxins (H2O2, Free Radicals) ROS->GPx GSSG GSSG (Oxidized) GPx->GSSG Detoxification GR Glutathione Reductase (Enzyme) GSSG->GR GR->GSH Recycling NADPH NADPH NADPH->GR Cofactor

Figure 2: The Glutathione Redox Cycle.[7] Exogenous GSH supports the GPx pathway, neutralizing ROS while being converted to GSSG, which is then recycled by Glutathione Reductase.

Summary of Key Parameters

ParameterSpecificationReason
Route IP (Preferred) or IVOral absorption is negligible due to hydrolysis.
Dose (Mouse) 100–200 mg/kg Standard therapeutic window.
Dose (Rat) 50–150 mg/kg Lower metabolic rate requires lower scaled dose.
Vehicle Saline / PBSIsotonicity.
pH Adjustment Required (pH 6.5-7.4) Prevent acid-induced peritonitis.
Stability Low Prepare fresh daily; keep on ice.

References

  • Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). Dose translation from animal to human studies revisited. The FASEB Journal, 22(3), 659–661.

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.

  • Griffith, O. W. (1980). Determination of glutathione and glutathione disulfide using glutathione reductase and 2-vinylpyridine. Analytical Biochemistry, 106(1), 207-212.

  • Anderson, M. E. (1998). Glutathione: an overview of biosynthesis and modulation. Chemico-Biological Interactions, 111, 1-14.

  • Latoxan. (n.d.).[8] H-GLUTANED Product Sheet (Anticoagulant).

Sources

Application Notes and Protocols for the Use of Reduced Glutathione (GSH) in Thrombosis Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Thrombosis and the Antioxidant Intervention of Glutathione

Thrombosis, the formation of a blood clot (thrombus) within a blood vessel, is a critical physiological process for preventing blood loss from injury. However, when dysregulated, it becomes a pathological menace, obstructing blood flow and leading to life-threatening conditions such as myocardial infarction, stroke, and pulmonary embolism.[1][2] The intricate process of thrombus formation involves the activation of platelets and the coagulation cascade, both of which are influenced by the local cellular environment, particularly the balance between pro-oxidant and antioxidant forces.[3][4]

Reactive oxygen species (ROS) are increasingly recognized as key players in promoting a pro-thrombotic state.[5] Elevated ROS levels contribute to endothelial dysfunction, a critical initiating event in thrombosis, and enhance platelet activation and aggregation.[3][5] This has brought the body's primary endogenous antioxidant, reduced glutathione (GSH), into the spotlight for thrombosis research.[3][6] GSH, a tripeptide composed of glutamate, cysteine, and glycine, plays a pivotal role in neutralizing ROS, thereby protecting cells from oxidative damage.[6][7] Emerging evidence suggests that by mitigating oxidative stress, GSH can modulate platelet function, influence the activity of coagulation factors, and preserve endothelial health, thus presenting a promising avenue for therapeutic intervention and a valuable tool for research.[3][4][7]

This comprehensive guide provides detailed application notes and protocols for investigating the effects of GSH in established in vitro and in vivo models of thrombosis. It is designed for researchers, scientists, and drug development professionals seeking to explore the anti-thrombotic potential of glutathione and related compounds.

Part 1: In Vitro Models - Dissecting Platelet Function with Light Transmission Aggregometry

Light Transmission Aggregometry (LTA) is the gold-standard in vitro method for assessing platelet function.[8] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. This technique allows for the quantitative evaluation of both platelet agonists and inhibitors.[8]

Core Principle of LTA

PRP is a cloudy suspension that scatters light. When a platelet agonist is added, platelets activate and clump together, causing the plasma to become clearer and allowing more light to pass through to a photocell. The resulting change in light transmission is recorded over time, generating an aggregation curve.

Experimental Workflow for LTA

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection (3.2% Sodium Citrate) B Centrifugation (Low Speed) 150-200g for 10-15 min A->B C PRP Collection B->C D Centrifugation (High Speed) >2500g for 15 min B->D E PPP Collection D->E F Aggregometer Setup (Set 0% & 100% Transmission) G Equilibrate PRP at 37°C F->G H Add GSH (Test) or Vehicle (Control) G->H I Add Agonist (e.g., ADP, Collagen) H->I J Record Aggregation I->J K Analyze Aggregation Curve (% Aggregation, Slope) J->K L Compare GSH vs. Control K->L

Caption: Workflow for Platelet Aggregation Assay using LTA.

Detailed Protocol: Evaluating GSH with LTA

Materials:

  • Freshly drawn human whole blood

  • 3.2% Sodium Citrate anticoagulant tubes

  • Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen)

  • Reduced Glutathione (GSH)

  • Vehicle control (e.g., saline or appropriate buffer)

  • Platelet-Poor Plasma (PPP) for blanking

  • Light Transmission Aggregometer with cuvettes and stir bars

  • Calibrated pipettes

  • Centrifuge

Procedure:

  • Blood Collection and PRP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9][10] Handle the sample gently to prevent premature platelet activation.[11]

    • Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[9][10]

    • Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.

    • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., >2500 x g for 15 minutes) to pellet the remaining cells.[10]

  • Aggregometer Setup:

    • Turn on the aggregometer and allow the heating block to reach 37°C.[12]

    • Calibrate the instrument by setting 100% light transmission with a cuvette containing PPP and 0% transmission with a cuvette containing PRP.[11]

  • Aggregation Assay:

    • Pipette the required volume of PRP (typically 450 µL) into a cuvette with a magnetic stir bar.[11]

    • Place the cuvette in the sample well and allow the PRP to equilibrate to 37°C for at least 2 minutes with stirring.[11]

    • Add the desired concentration of GSH or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

    • Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM or Collagen to 2-5 µg/mL) to initiate aggregation.[9]

    • Record the change in light transmission for a set period (typically 5-10 minutes).

Data Interpretation and Troubleshooting:

ParameterInterpretationCommon Issues & Troubleshooting
% Aggregation The maximum percentage of light transmission achieved, indicating the extent of platelet aggregation. A lower % in the GSH-treated sample suggests inhibition.Low/No Aggregation: Check agonist activity, platelet count, and instrument calibration. Ensure proper blood collection and handling to avoid platelet refractoriness.[11]
Slope The rate of aggregation. A shallower slope in the GSH-treated sample indicates a slower aggregation rate.Spontaneous Aggregation: Platelets may be pre-activated. Review blood drawing technique for trauma and ensure correct anticoagulant ratio.[11]
Lag Phase (Collagen) The time from agonist addition to the onset of aggregation. An extended lag phase with GSH treatment suggests interference with initial activation steps.Inconsistent Results: Ensure reagents are stored correctly and are not expired.[13] Maintain consistent timing and temperature for all steps.

Part 2: In Vivo Models - Simulating Arterial Thrombosis with Ferric Chloride

The ferric chloride (FeCl₃)-induced arterial thrombosis model is a widely used in vivo method to study thrombogenesis in small animals, typically mice.[14][15][16] Topical application of FeCl₃ to the adventitial surface of an artery causes oxidative injury to the endothelial cells, exposing the subendothelial matrix and triggering a cascade of platelet adhesion, activation, aggregation, and coagulation, ultimately leading to the formation of an occlusive thrombus.[16] This model is valued for its simplicity and reproducibility in evaluating anti-thrombotic agents.[16][17]

Experimental Workflow for Ferric Chloride-Induced Thrombosis

FeCl3_Workflow cluster_prep Animal Preparation cluster_injury Thrombosis Induction cluster_analysis Data Acquisition & Analysis A Anesthetize Mouse B Surgical Exposure of Carotid Artery A->B C Administer GSH (Test) or Vehicle (Control) B->C F Apply FeCl3-Saturated Filter Paper (3 min) C->F D Place Doppler Flow Probe E Record Baseline Blood Flow D->E G Remove Paper & Rinse F->G H Monitor Blood Flow Until Occlusion G->H I Record Time to Occlusion H->I J Compare GSH vs. Control I->J

Caption: Workflow for Ferric Chloride-Induced Carotid Artery Thrombosis Model.

Detailed Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

Materials:

  • Male C57BL/6 mice (8-12 weeks old)[17]

  • Anesthetic (e.g., tribromoethanol)[18]

  • Surgical microscope and instruments

  • Doppler flow probe and flowmeter

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% w/v in water)[15][19]

  • Filter paper (1 x 2 mm)

  • Reduced Glutathione (GSH) for injection

  • Vehicle control (e.g., sterile saline)

  • Suture material

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse via intraperitoneal injection of a suitable anesthetic.[18]

    • Make a midline cervical incision and carefully dissect to expose the left common carotid artery.[18]

    • Administer GSH or vehicle control intravenously or intraperitoneally at the desired dose and time before injury.

  • Thrombosis Induction and Monitoring:

    • Place a Doppler flow probe around the exposed carotid artery to monitor blood flow.[20]

    • Record the baseline blood flow for several minutes to ensure stability.

    • Soak a small piece of filter paper (1 x 2 mm) in the FeCl₃ solution and apply it to the adventitial surface of the artery for exactly 3 minutes.[18][20]

    • After 3 minutes, remove the filter paper and immediately rinse the area with sterile saline to stop the chemical reaction.[18]

    • Continuously monitor and record the blood flow using the Doppler flowmeter.

Data Interpretation and Analysis:

The primary endpoint in this model is the time to occlusion , defined as the time from the application of FeCl₃ until blood flow ceases (or drops below 10% of baseline) for a sustained period.[15]

Treatment GroupExpected OutcomeStatistical Analysis
Vehicle Control Consistent and relatively rapid time to occlusion.Establish baseline occlusion time.
GSH-Treated A significant prolongation of the time to occlusion compared to the vehicle control group indicates an anti-thrombotic effect.Use an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test) to compare the time to occlusion between the GSH-treated and control groups. A p-value < 0.05 is typically considered significant.[21]

Part 3: Advanced In Vitro Models - Thrombosis-on-a-Chip

"Thrombosis-on-a-chip" models represent the next frontier in thrombosis research, offering a more physiologically relevant in vitro environment.[1] These microfluidic devices can be lined with endothelial cells and allow for the perfusion of whole blood under controlled shear stress, mimicking the conditions within a blood vessel.[22][23]

Key Features and Advantages:

  • Physiological Shear: Mimics arterial or venous blood flow conditions.[24]

  • Endothelialization: Allows for the study of platelet-endothelial interactions.[22]

  • Whole Blood Perfusion: More closely resembles the in vivo environment compared to PRP.

  • High-Throughput Potential: Enables screening of multiple compounds or conditions.[1]

Protocol Outline for a Thrombosis-on-a-Chip Experiment:

  • Fabricate or acquire a microfluidic device.

  • Culture human endothelial cells (e.g., HUVECs) within the microchannels to form a confluent monolayer.[22]

  • Optionally, activate the endothelium with an inflammatory stimulus (e.g., TNF-α) to create a pro-thrombotic surface.[22]

  • Pre-treat whole blood with GSH or a vehicle control.

  • Perfuse the treated whole blood through the endothelialized microchannels at a defined flow rate.

  • Use real-time microscopy to visualize and quantify platelet adhesion, aggregation, and fibrin formation.[22]

Part 4: Signaling Pathways and Mechanism of Action of GSH

The anti-thrombotic effects of GSH are primarily attributed to its ability to counteract oxidative stress and modulate key signaling pathways in platelets and endothelial cells.

GSH-Mediated Regulation of Endothelial Function

Healthy endothelium maintains an anti-thrombotic surface. Oxidative stress impairs the function of endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide (NO). NO is a potent vasodilator and inhibitor of platelet aggregation. GSH can protect eNOS function and enhance NO bioavailability.[25][26]

eNOS_Pathway cluster_stress Oxidative Stress cluster_enose eNOS Regulation cluster_gsh GSH Intervention cluster_outcome Vascular Outcome ROS ↑ Reactive Oxygen Species (ROS) eNOS_uncoupled eNOS Uncoupling (S-Glutathionylation) ROS->eNOS_uncoupled NO ↓ Nitric Oxide (NO) Bioavailability eNOS_uncoupled->NO Superoxide ↑ Superoxide (O2⁻) Production eNOS_uncoupled->Superoxide Endo_dys Endothelial Dysfunction (Pro-thrombotic) eNOS_uncoupled->Endo_dys eNOS_active Active eNOS eNOS_active->eNOS_uncoupled ROS Vaso_health Vasodilation & Anti-thrombotic State eNOS_active->Vaso_health ↑ NO NO->Endo_dys GSH Reduced Glutathione (GSH) GSH->ROS Scavenges GSH->eNOS_active Reverses Uncoupling (via Grx1) Grx1 Glutaredoxin-1 (Grx1)

Caption: GSH protects endothelial function by preventing eNOS uncoupling.

Under oxidative stress, eNOS can become "uncoupled," leading to the production of superoxide instead of NO.[25] This is partly mediated by the S-glutathionylation of eNOS.[27][28] GSH, along with enzymes like glutaredoxin-1, can reverse this modification, restoring NO production and promoting a healthy, anti-thrombotic endothelial surface.[28]

GSH-Mediated Regulation of Platelet Activation

Platelet activation is a central event in thrombosis. While the precise role of GSH within platelets is complex, it is understood that the redox state (the ratio of GSH to its oxidized form, GSSG) influences platelet reactivity.[4][29] An increase in oxidative stress can lower the GSH/GSSG ratio, creating a pro-thrombotic environment and potentiating platelet aggregation.[29][30] By maintaining a high GSH/GSSG ratio, GSH helps to regulate platelet activation pathways and prevent excessive aggregation.[3][5]

Conclusion

Reduced glutathione offers a compelling target for both the study and potential therapeutic modulation of thrombosis. Its fundamental role as a cellular antioxidant places it at the crossroads of endothelial health and platelet reactivity. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to meticulously investigate the anti-thrombotic properties of GSH and its derivatives. By employing a combination of classic in vitro assays, robust in vivo models, and cutting-edge thrombosis-on-a-chip systems, the scientific community can further elucidate the mechanisms by which GSH maintains vascular homeostasis and explore its potential to prevent and treat thrombotic disorders.

References

  • Cymbiotika. (2025, July 15). Does Glutathione Affect Blood Clotting? A Comprehensive Exploration. Cymbiotika. [Link]

  • Pi, Z., & Liu, J. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (115), 54472. [Link]

  • Bhavan, P. S., et al. (2024). Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. Journal of Visualized Experiments, (198), e66367. [Link]

  • Cymbiotika. (2025, July 15). Is Glutathione a Blood Thinner? Understanding the Role of This Powerful Antioxidant. Cymbiotika. [Link]

  • Teka, F., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (100), e52838. [Link]

  • Chen, C. A., et al. (2013). Glutathionylation Mediates Angiotensin II–Induced eNOS Uncoupling, Amplifying NADPH Oxidase‐Dependent Endothelial Dysfunction. Journal of the American Heart Association, 2(6), e000512. [Link]

  • Teka, F., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments. [Link]

  • Tsoupras, A., et al. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 154-160. [Link]

  • GTA (UK) Ltd. (n.d.). PLATELETWORKS® ADP and Collagen. GTA (UK) Ltd. [Link]

  • Chen, Y. R., et al. (2013). Glutathione Peroxidase-1 Deficiency Potentiates Dysregulatory Modifications of Endothelial Nitric Oxide Synthase and Vascular Dysfunction in Aging. Circulation, 128(24), 2664-2675. [Link]

  • Horowitz, R. I., et al. (2023). The Role of Glutathione in Prevention of COVID-19 Immunothrombosis: A Review. Frontiers in Bioscience-Landmark, 28(3), 59. [Link]

  • Cymbiotika. (2025, July 15). Does Glutathione Cause Blood Thinning? Understanding the Implications. Cymbiotika. [Link]

  • Garnett, E. R., et al. (2019). FeCl3-induced thrombosis assay. Bio-protocol, 9(16), e3343. [Link]

  • Maron, B. A., & Michel, T. (2012). S-glutathionylation of endothelial nitric oxide synthase (eNOS). ResearchGate. [Link]

  • Prasad, A., et al. (1999). Glutathione reverses endothelial dysfunction and improves nitric oxide bioavailability. Journal of the American College of Cardiology, 34(2), 507-514. [Link]

  • Muth, A. R., et al. (2015). Resolving the multifaceted mechanisms of the ferric chloride thrombosis model using an interdisciplinary microfluidic approach. Blood, 126(6), e1-e9. [Link]

  • Nagy, B., Jr., et al. (2017). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 18(8), 1793. [Link]

  • Chen, C. A., et al. (2013). Redox modulation of endothelial nitric oxide synthase by glutaredoxin-1 through reversible oxidative post-translational modification. Biochemistry, 52(38), 6629-6639. [Link]

  • Li, C. L., et al. (2013). [Effect of glutathione on blood coagulation function]. Zhongguo Shi Yan Xue Ye Xue Za Zhi, 21(6), 1541-1544. [Link]

  • National Center for Biotechnology Information. (2008). Protocol for Platelet Aggregation. NCBI. [Link]

  • CorDynamics. (n.d.). Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development. CorDynamics. [Link]

  • Practical-Haemostasis.com. (2026, February 2). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]

  • Sysmex Europe SE. (2026). Full power of platelet aggregation testing. Caresphere Academy. [Link]

  • van der Meijden, P. E. J., & Heemskerk, J. W. M. (2023). Intravital Imaging of Thrombosis Models in Mice. Methods in Molecular Biology, 2664, 221-236. [Link]

  • van der Meijden, P. E. J., et al. (2025, July 11). A Microfluidic Blood Vessel-On-Chip Model of Thrombosis. bioRxiv. [Link]

  • Ta, H. T., et al. (2022). Atherothrombosis-on-Chip: A Site-Specific Microfluidic Model for Thrombus Formation and Drug Discovery. Advanced Biology, 6(7), 2101316. [Link]

  • Teka, F., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (100). [Link]

  • Al-Tamimi, M., & Yusuf, M. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Medicina, 59(2), 254. [Link]

  • Zhang, Y. S., et al. (2017). Bioprinted Thrombosis-on-a-Chip. Lab on a Chip, 17(14), 2379-2387. [Link]

  • Chrono-log Corporation. (2021). INSTRUCTION MANUAL FOR THE CHRONO-LOG® PLATELET AGGREGOMETER MODEL 490 4+4. Chrono-log Corporation. [Link]

  • Freedman, J. E., et al. (1995). Glutathione Peroxidase Potentiates the Inhibition of Platelet Function by S-Nitrosothiols. Journal of Clinical Investigation, 96(1), 394-400. [Link]

  • Essex, D. W., et al. (2004). Platelet surface glutathione reductase-like activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic diagram of platelet activation and aggregation. ResearchGate. [Link]

  • Masselli, E., et al. (2020). ROS in Platelet Biology: Functional Aspects and Methodological Insights. International Journal of Molecular Sciences, 21(14), 4866. [Link]

  • Bio/Data Corporation. (2024, October 15). The Importance of Proper Platelet Aggregation Reagent Storage. Bio/Data Corporation. [Link]

  • Lab on a Chip. (2021). An "occlusive thrombosis-on- a-chip" microfluidic device for investigating the effect of anti- thrombotic drugs. Lab on a Chip, 21(16), 3126-3137. [Link]

  • Essex, D. W., et al. (2004). Platelet surface glutathione reductase-like activity. Blood, 104(5), 1383-1385. [Link]

Sources

Application Notes & Protocols: Advanced Techniques for the Monitoring of Glutaredoxin Plasma Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Glutaredoxin as a Key Regulator of Redox Homeostasis and a Plasma Biomarker

Glutaredoxins (Grx) are small, ubiquitous oxidoreductase enzymes that are central to maintaining cellular redox balance.[1][2] A primary function of Grx, particularly the cytosolic Grx1, is to catalyze the reduction of glutathione-protein mixed disulfides (S-glutathionylation), a reversible post-translational modification that regulates the function of numerous proteins involved in signaling and metabolism.[2][3] This process of de-glutathionylation is critical for protecting protein thiols from irreversible oxidation and for modulating cellular pathways in response to oxidative stress.[3]

Given its crucial role, the presence and activity of Glutaredoxin in circulation have emerged as significant areas of research. Plasma Grx levels can reflect systemic oxidative stress and have been associated with a range of pathologies, including cardiovascular diseases, diabetes, and neurodegenerative disorders.[1][3][4][5] For instance, elevated Grx activity has been observed in patients with abnormal glucose tolerance and type 2 diabetes, suggesting it may be a marker of increased oxidative stress during hyperglycemia.[1][6] Therefore, the accurate and reliable monitoring of Grx concentration and activity in plasma is paramount for both basic research and the development of novel diagnostic and therapeutic strategies.

This document provides a comprehensive guide to the principal techniques for quantifying plasma Glutaredoxin, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and compare methodologies to enable informed decisions for your specific research needs.

PART 1: Critical Pre-Analytical Considerations for Plasma Sample Integrity

The reliability of any Grx measurement is fundamentally dependent on the quality of the plasma sample. Glutaredoxins are redox-sensitive proteins, and improper sample handling can lead to artifactual oxidation or degradation, compromising the accuracy of subsequent analyses.

Protocol 1: Plasma Sample Collection and Processing

  • Objective: To obtain platelet-poor plasma suitable for Grx analysis while minimizing hemolysis and freeze-thaw cycles.

  • Rationale: Platelets can release proteins upon activation, and hemolysis can contaminate the plasma with erythrocyte contents, both of which can interfere with the assay. Repeated freezing and thawing can denature proteins, affecting both immunoreactivity and enzymatic activity.

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood into a tube containing an anticoagulant such as EDTA or heparin.[7] Citrate may also be used. The choice of anticoagulant should be consistent across all samples in a study.

  • Initial Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1000 x g for 15 minutes at 4°C.[4] This step pellets the red and white blood cells.

  • Plasma Aspiration: Carefully aspirate the upper Jaune plasma layer without disturbing the buffy coat (the thin layer of leukocytes and platelets). Transfer the plasma to a clean, pre-chilled polypropylene tube.

  • Platelet Removal (Recommended): For optimal purity, a second centrifugation step is recommended to remove platelets completely. Centrifuge the collected plasma at 10,000 x g for 10 minutes at 4°C.

  • Aliquoting and Storage: Immediately aliquot the platelet-poor plasma into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[8] Store the aliquots at ≤ -80°C for long-term stability.[4][8]

  • Thawing: When ready to use, thaw samples on ice. Before use, it is good practice to centrifuge the thawed samples at 10,000 x g for 5 minutes at 4°C to pellet any cryo-precipitates.[8]

PART 2: Core Methodologies for Glutaredoxin Quantification

Section 2.1: Immunoassay - The Sandwich ELISA Approach

The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput, sensitive method for quantifying the total protein concentration of Grx. The sandwich ELISA format is most common, offering high specificity.

Scientific Principle: A capture antibody specific to Grx is pre-coated onto a microplate. The plasma sample is added, and any Grx present binds to the antibody. A second, biotin-conjugated detection antibody, which recognizes a different epitope on Grx, is then added. Finally, an enzyme-linked avidin (e.g., Horseradish Peroxidase - HRP) is introduced, which binds to the biotin. The addition of a substrate results in a colorimetric change proportional to the amount of Grx captured.[9]

ELISA_Workflow cluster_steps Workflow p1 1. Antibody Coating p2 2. Sample Incubation (Grx Binds) p3 3. Detection Ab (Biotinylated) p4 4. Enzyme Conjugate (Avidin-HRP) p5 5. Substrate Addition & Color Development s1 Prepare Standards & Samples s2 Add to Wells s1->s2 wash1 Wash s2->wash1 s3 Add Detection Ab wash1->s3 wash2 Wash s3->wash2 s4 Add Avidin-HRP wash2->s4 wash3 Wash s4->wash3 s5 Add TMB Substrate wash3->s5 s6 Add Stop Solution s5->s6 s7 Read at 450nm s6->s7 Activity_Assay sub_quenched Di-E-GSSG (Substrate, Non-fluorescent) prod_fluorescent 2 E-GSH (Product, Highly Fluorescent) sub_quenched->prod_fluorescent Catalysis gssg GSSG grx Glutaredoxin (Grx) from Plasma gsh 2 GSH

Caption: Principle of the fluorescent Glutaredoxin activity assay.

Protocol 3: Ultrasensitive Fluorescent Activity Assay

  • Objective: To measure the enzymatic activity of Grx in plasma using a fluorescent substrate. (Adapted from Coppo et al., 2016). [10]* Rationale: This assay quantifies the functional capability of Grx to catalyze disulfide reduction, providing a more biologically relevant measure than total protein concentration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 0.2 M HEPES, 20 mM EDTA, pH 7.6.

    • Prepare stock solutions of GSH, NADPH, and baker's yeast Glutathione Reductase (GR) in the assay buffer.

    • Prepare a stock solution of the fluorescent substrate Di-E-GSSG.

  • Reaction Mixture: In a 96-well microplate suitable for fluorescence, prepare the reaction mixture. For a 200 µL final volume, this would typically contain:

    • 1 mM GSH

    • 0.4 mM NADPH

    • 1.2 µM GR

    • 500 nM Di-E-GSSG

    • Assay Buffer

  • Sample Addition: Add 40 µL of the plasma sample to the wells containing the reaction mixture.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence emission at 545 nm with excitation at 520 nm. [10]Record readings kinetically over a period of 10-20 minutes at 37°C.

  • Standard Curve: Generate a standard curve using known concentrations of recombinant human Grx1 to correlate the rate of fluorescence increase (slope) with Grx activity (e.g., in pM or U/mL).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each sample. Use the standard curve to determine the Grx activity in the plasma samples.

Section 2.3: Immunoblotting - A Confirmatory Approach

Western blotting is a valuable technique for confirming the presence of Grx in plasma and providing a semi-quantitative estimate of its concentration. It is particularly useful for verifying the specificity of antibodies used in ELISA or for identifying different Grx isoforms if specific antibodies are available.

Scientific Principle: Plasma proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF). The membrane is probed with a primary antibody specific to Grx, followed by a secondary antibody conjugated to an enzyme (like HRP). The addition of a chemiluminescent substrate allows for the detection of the Grx protein band, which should appear at its expected molecular weight (~12 kDa for Grx1). [11][12]

WB_Workflow s1 Plasma Sample Preparation s2 SDS-PAGE (Size Separation) s1->s2 s3 Protein Transfer (to PVDF Membrane) s2->s3 s4 Blocking (Prevent Non-specific Binding) s3->s4 s5 Primary Antibody Incubation (Anti-Grx) s4->s5 s6 Secondary Antibody Incubation (HRP-conjugated) s5->s6 s7 Chemiluminescent Substrate Addition s6->s7 s8 Imaging & Analysis s7->s8

Caption: Standard workflow for Western blot analysis of plasma Glutaredoxin.

Protocol 4: Western Blotting for Grx1

  • Objective: To detect and semi-quantify Grx1 in plasma samples.

  • Rationale: This method provides visual confirmation of the target protein at the correct molecular size, validating immunoassay results and assessing protein integrity.

Step-by-Step Methodology:

  • Sample Preparation: Mix plasma samples with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to a final protein concentration of 1-2 mg/mL. Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-40 µg of total protein per lane onto a 12-15% polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody: Incubate the membrane with a primary antibody against Grx1 (e.g., at a 0.5 µg/mL concentration) overnight at 4°C with gentle agitation. [12]6. Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-goat IgG) for 1 hour at room temperature. [12]8. Washing: Repeat the wash step as described in step 6.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. The Grx1 protein should be detected as a band at approximately 12 kDa. [11][12]

Section 2.4: Mass Spectrometry - The Gold Standard for Specificity

Mass spectrometry (MS)-based proteomics offers unparalleled specificity and is considered a gold standard for absolute protein quantification. Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a targeted MS approach that can precisely quantify specific peptides from a target protein within a complex mixture like plasma.

Scientific Principle: Plasma proteins are first digested into peptides using an enzyme like trypsin. The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a tandem mass spectrometer. In MRM mode, the instrument is programmed to specifically select a precursor peptide ion of Grx, fragment it, and then monitor for specific fragment ions. The signal intensity of these fragment ions is directly proportional to the concentration of the original peptide, and thus the protein. [13]This method provides absolute quantification when a stable isotope-labeled version of the target peptide is used as an internal standard. [13]

MS_Workflow cluster_ms Tandem Mass Spectrometer s1 Plasma Sample s2 Trypsin Digestion (Protein -> Peptides) s1->s2 s3 LC Separation (Peptide Elution) s2->s3 s4 Mass Spectrometry (Tandem MS) s3->s4 ms1 Q1: Select Grx Precursor Ion s5 Data Analysis (Quantification) ms2 q2: Fragment Precursor Ion ms1->ms2 ms3 Q3: Select Specific Fragment Ions ms2->ms3

Sources

Troubleshooting & Optimization

troubleshooting inconsistent Glutaned anticoagulant activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent H-Glutaned (Lanthanide-Glutamate Complex) Anticoagulant Activity Role: Senior Application Scientist Audience: Research Scientists & Drug Discovery Specialists

Technical Support Center: H-Glutaned Assay Optimization

Status: Active Last Updated: February 22, 2026 Subject: Resolving variability in Neodymium-based anticoagulant assays (H-Glutaned)

Executive Summary: The Lanthanide Mechanism

Researchers working with H-Glutaned (a synthetic Neodymium-Glutamate complex, CAS 148822-93-9) often encounter inconsistent anticoagulant activity compared to standard heparinoids. Unlike antithrombin-dependent drugs, H-Glutaned functions as a calcium antagonist .

The Neodymium ion (


) in the H-Glutaned complex possesses an ionic radius similar to Calcium (

) but a significantly higher charge density. It competitively displaces

ions from the

-carboxyglutamic acid (Gla) domains of Prothrombin (Factor II). While

binds with higher affinity, it fails to induce the conformational change required for Prothrombin to anchor to phospholipid membranes, effectively locking the coagulation cascade.

Critical Insight: Most variability stems from calcium stoichiometry in the assay buffer or chelator interference (e.g., Citrate/EDTA) in the sample collection tubes, which destabilizes the Lanthanide complex.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of H-Glutaned at the Prothrombin Gla-domain.

GlutanedMechanism Prothrombin Prothrombin (Factor II) [Gla-Domain] Calcium Ca++ Ions (Physiological) Prothrombin->Calcium Normal Binding Glutaned H-Glutaned (Nd+++ Complex) Prothrombin->Glutaned High-Affinity Displacement Complex_Active Active Prothrombinase Complex Prothrombin->Complex_Active + Ca++ Complex_Inactive Inert Prothrombin (Locked Conformation) Prothrombin->Complex_Inactive + H-Glutaned Membrane Phospholipid Membrane Surface Calcium->Membrane Facilitates Binding Glutaned->Membrane Blocks Binding Thrombin Thrombin Generation Complex_Active->Thrombin Cascade Proceeds Complex_Inactive->Thrombin Inhibition

Figure 1: H-Glutaned acts by competitively displacing Calcium in the Prothrombin Gla-domain, preventing phospholipid membrane binding and halting Thrombin generation.

Troubleshooting Guide (Q&A)

Q1: Why is my H-Glutaned IC50 shifting significantly between assay runs?

Diagnosis: This is likely a Calcium-Stoichiometry Mismatch . Explanation: Standard clotting assays (PT/aPTT) rely on "recalcification" steps where a fixed concentration of


 (usually 25mM) is added to citrated plasma. Because H-Glutaned works by competing with Calcium, slight variations in the added Calcium concentration will drastically shift the equilibrium. If your Calcium reagent is slightly degraded or pipetted inaccurately, the H-Glutaned potency will appear to fluctuate wildy.
Solution: 
  • Standardize

    
    :  Prepare fresh 
    
    
    
    daily. Do not use buffers older than 24 hours.
  • Titration Check: Run a "Calcium Sensitivity Curve" alongside your drug curve. If the control clotting time varies by >5%, the dataset is invalid.

Q2: I see precipitation when adding H-Glutaned to my PBS buffer. Is this normal?

Diagnosis: Lanthanide Hydroxide Formation or Phosphate Precipitation . Explanation: Lanthanides (Neodymium) are sensitive to pH and phosphate anions.

  • Phosphate Interference:

    
     reacts with phosphate ions (in PBS) to form insoluble Neodymium Phosphate (
    
    
    
    ). This removes the active drug from solution.
  • pH Sensitivity: At pH > 7.5, free Lanthanides can form hydroxides. Solution:

  • Switch Buffers: NEVER use PBS (Phosphate Buffered Saline) for stock solutions. Use HEPES or TBS (Tris-Buffered Saline) at pH 7.2 - 7.4.

  • Solvent: Reconstitute H-Glutaned powder in sterile distilled water or saline first, then dilute into the assay buffer immediately before use.

Q3: The anticoagulant effect disappears after 2 hours in plasma. Is the compound degrading?

Diagnosis: Protein Binding Kinetics or Slow Exchange . Explanation: H-Glutaned is stable (it is a metal complex), so chemical degradation is unlikely. However, Neodymium has a high affinity for albumin and other plasma proteins. Over time, non-specific binding to albumin reduces the free concentration available to inhibit Prothrombin. Solution:

  • Incubation Timing: Standardize your pre-incubation time. We recommend a 10-minute pre-incubation at 37°C. Extending this to >60 minutes often results in loss of potency due to "albumin sink" effects.

Q4: Can I use Citrated Plasma for these assays?

Diagnosis: Chelator Competition. Explanation: Citrate is a weak chelator, but H-Glutaned is a chelate complex itself. High concentrations of citrate can destabilize the Neodymium-Glutamate bond or compete for the Neodymium ion itself. Solution:

  • Preferred Matrix: While citrated plasma is standard, ensure you use 3.2% Sodium Citrate (not 3.8%) to minimize excess chelation.

  • Validation: For critical mechanistic studies, consider using Defibrinated Plasma or purified Prothrombin systems where citrate is absent, to measure the true

    
     (Inhibition Constant).
    

Validated Experimental Protocol

Protocol: Modified Activated Partial Thromboplastin Time (aPTT) for H-Glutaned

Rationale: This protocol controls for Calcium competition and Phosphate precipitation.

Reagents:

  • Buffer A (No Phosphate): 20mM HEPES, 150mM NaCl, pH 7.4.

  • H-Glutaned Stock: 10 mg/mL in distilled water (Pink solution).

  • Pooled Normal Plasma (PNP): Citrated (3.2%).

  • aPTT Reagent: Silica or Ellagic acid activator.

  • CaCl2: 25mM (Freshly prepared).

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve H-Glutaned in water.[1] Vortex until fully dissolved (clear pink).

    • Critical: Do not filter sterilize through 0.22µm nylon filters (drug may bind). Use PES filters if necessary.

  • Dilution Series:

    • Dilute Stock into Buffer A to create 2x working concentrations (e.g., 10, 20, 40, 80 µg/mL).

  • Assay Reaction:

    • Tube 1: 50 µL Plasma + 50 µL H-Glutaned Dilution.

    • Incubate: 5 minutes @ 37°C.

    • Tube 2: Add 50 µL aPTT Activator.

    • Incubate: 3 minutes @ 37°C.

    • Trigger: Add 50 µL 25mM CaCl2 .

  • Measurement:

    • Record clotting time.

    • Cut-off: If clotting time >120s, consider the sample "anticoagulated".

Data Analysis Table (Template):

H-Glutaned Conc.[1][2] (µg/mL)Mean Clot Time (s)Standard Deviation% CV (Target <5%)Notes
0 (Control)32.50.82.4%Baseline
1045.21.12.4%Mild extension
2568.43.55.1%Linear range
50>120N/AN/AFull inhibition

References

  • Divald, S., & Joullié, M. M. (1970). Coagulants and Anticoagulants in Medicinal Chemistry. In Medicinal Chemistry (3rd ed., Part II, pp. 1092-1122).[1] Wiley-Interscience.

  • Levine, M. N., et al. (2005). Coagulation Assays and Anticoagulant Monitoring. Circulation. Retrieved from [Link]

  • World Federation of Hemophilia. (2020). Troubleshooting Issues with Coagulation Laboratory Tests. WFH Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Lanthanide Toxicity in Glutathione-Related Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing lanthanide-series elements in biological systems, with a specific focus on mitigating toxicity related to glutathione (GSH) pathways and oxidative stress. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you navigate the complexities of your experiments, ensuring data integrity and reproducibility.

Section 1: The "Why" - Understanding the Core Problem of Lanthanide Toxicity

Before we can mitigate the side effects, we must understand the underlying mechanisms. From our field experience, many unexpected cell viability issues in lanthanide studies stem from a failure to appreciate how these elements disrupt fundamental cellular processes, particularly calcium signaling and redox homeostasis.

FAQ 1: What are the primary mechanisms of lanthanide-induced cellular toxicity?

Lanthanide (Ln³⁺) toxicity is not caused by a single mechanism but is a multi-faceted problem primarily rooted in their unique ionic properties.

  • Ionic Mimicry of Calcium (Ca²⁺): The most critical factor is the similarity in ionic radius between Ln³⁺ ions and Ca²⁺. This allows lanthanides to compete with and displace calcium from its binding sites on numerous proteins and channels.[1][2] This "ionic mimicry" can block or improperly activate calcium signaling pathways that are essential for everything from neurotransmission to muscle contraction.[1][2]

  • Induction of Oxidative Stress: A major consequence of disrupting cellular machinery is the generation of Reactive Oxygen Species (ROS). Lanthanide exposure can lead to mitochondrial dysfunction, a primary source of cellular ROS.[3][4] This increase in ROS, such as superoxide radicals and hydrogen peroxide, creates a state of oxidative stress.[5][6]

  • Depletion of Antioxidant Defenses: The cell's primary defense against ROS is the antioxidant system, with glutathione (GSH) being the most crucial intracellular antioxidant.[7][8][9] The surge in ROS caused by lanthanide exposure rapidly consumes and depletes the cellular pool of reduced glutathione (GSH), compromising the cell's ability to neutralize these damaging molecules.[4]

This cascade—from ionic mimicry to Ca²⁺ disruption, ROS production, and finally GSH depletion—is a central pathway of lanthanide cytotoxicity.

Diagram: Lanthanide-Induced Oxidative Stress Pathway

This diagram illustrates the causal chain from lanthanide exposure to the depletion of cellular glutathione.

G Ln3 Lanthanide (Ln³⁺) Ca_Channel Ca²⁺ Channels & Binding Sites Ln3->Ca_Channel competes with Ca²⁺ Mito Mitochondrial Dysfunction Ca_Channel->Mito leads to ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS generates GSH Glutathione (GSH) Depletion ROS->GSH consumes Damage Cellular Damage & Apoptosis ROS->Damage causes GSH->Damage fails to prevent

Caption: Workflow for assessing NAC's protective effects.

Section 4: Key Assays for Monitoring Toxicity

Choosing the right assay is critical for generating meaningful data. Simply measuring cell death is not enough; you need to measure the specific mechanism of interest—oxidative stress.

FAQ 4: What are the best assays to specifically measure lanthanide-induced oxidative stress and glutathione depletion?

We recommend a two-pronged approach: one assay for general ROS and another specifically for glutathione status.

Assay Type Recommended Kit/Method Principle What It Measures Pros Cons
General ROS ROS-Glo™ H₂O₂ Assay [10]A luminogenic substrate reacts directly with H₂O₂, the most stable ROS, to produce a light signal. [10]Intracellular hydrogen peroxide (H₂O₂) levels.High sensitivity, simple add-mix-read protocol, suitable for HTS.Measures only H₂O₂, not other ROS species directly.
Glutathione Status GSH/GSSG-Glo™ Assay [10]A luminescence-based assay that measures total glutathione (GSH+GSSG) and oxidized glutathione (GSSG) separately. [10]The ratio of reduced (GSH) to oxidized (GSSG) glutathione.The GSH/GSSG ratio is a gold-standard indicator of oxidative stress. [10]More complex protocol than a simple viability assay.
Cell Viability (Endpoint) CellTiter-Glo® 2.0 Assay [10]Measures ATP levels, which correlate with the number of metabolically active, viable cells.Overall cytotoxicity.Highly sensitive, rapid, and robust.Does not provide mechanistic information on how cells are dying.

By combining a viability assay with ROS and GSH/GSSG assays, you can build a strong, evidence-based narrative: "Lanthanide X induced a 50% loss in cell viability, which was correlated with a 4-fold increase in H₂O₂ and a significant drop in the GSH/GSSG ratio. Co-treatment with NAC restored the GSH/GSSG ratio and rescued cell viability."

References

  • How Glutathione Supports Heavy Metal Detox in IV Therapy - Kinnection Clinic. [Link]

  • Understanding the Role of Glutathione in Detoxifying Heavy Metals | Cymbiotika. [Link]

  • Does glutathione detoxify free radicals and metals by binding to them? - Consensus. [Link]

  • How Glutathione Supports Detoxification and Cleansing - Nenergy Boost. [Link]

  • The neural toxicity of lanthanides: An update and interpretations - EurekAlert! [Link]

  • Review of the concentration, bioaccumulation, and effects of lanthanides in marine systems. [Link]

  • Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models - MDPI. [Link]

  • New insights into the toxicity of lanthanides with functional genomics - PubMed. [Link]

  • Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening - PMC. [Link]

  • Novel luminescent lanthanide complexes as reporters of cellular oxidative stress - Open Research Online. [Link]

  • New insights into the toxicity of lanthanides with functional genomics - RWTH Publications. [Link]

  • Oxidative Stress-Induced Calcium Signaling in Arabidopsis - PMC. [Link]

  • Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening | ACS Omega. [Link]

  • Role of Jasmonates, Calcium, and Glutathione in Plants to Combat Abiotic Stresses Through Precise Signaling Cascade - PMC. [Link]

  • Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models - ResearchGate. [Link]

  • Protective effects of N-acetylcysteine and its amide derivative against toxic metals in vitro: Potential alternatives/adjuncts to traditional chelators. - R Discovery. [Link]

  • Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening - eScholarship. [Link]

  • (PDF) Lanthanum, Gallium and Their Impact on Oxidative Stress - ResearchGate. [Link]

  • Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells - PMC. [Link]

  • Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening - eScholarship.org. [Link]

  • Assessing Lanthanide-Dependent Methanol Dehydrogenase Activity: The Assay Matters. [Link]

  • Protective effects of N-acetylcysteine and its amide derivative against toxic metals in vitro: Potential alternatives/adjuncts to traditional chelators - PubMed. [Link]

  • Assessing Lanthanide‐Dependent Methanol Dehydrogenase Activity: The Assay Matters - Open Access LMU. [Link]

  • Lanthanides as Calcium Mimetic Species in Calcium-Signaling/Buffering Proteins: The Effect of Lanthanide Type on the Ca/Ln Competition - ResearchGate. [Link]

  • Lanthanide Complex-Based Probes for Ratiometric Time-Gated Luminescence and 19 F Magnetic Resonance Imaging of Hydrogen Peroxide In Vitro and In Vivo - ACS Publications. [Link]

  • Lanthanides as Calcium Mimetic Species in Calcium-Signaling/Buffering Proteins: The Effect of Lanthanide Type on the Ca2+/Ln3+ Competition - MDPI. [Link]

  • N-Acetylcysteine - Medical Countermeasures Database - CHEMM. [Link]

  • N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG 2 ) Cells - MDPI. [Link]

  • N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc - PMC. [Link]

Sources

Technical Support Center: High-Purity Glutathione (GSH) Synthesis & Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-GSH-001 Subject: Refining synthesis protocols for higher purity yield (Interpreted from "Glutaned") Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Scope

User Query Interpretation: The term "Glutaned" appears to be a typographical error or non-standard abbreviation. Based on the context of "drug development," "synthesis," and "purity yield," this guide addresses the synthesis of Glutathione (GSH) (


-L-glutamyl-L-cysteinyl-glycine). GSH is a critical tripeptide in drug discovery, serving as an antioxidant, a conjugate for drug delivery, and a scaffold for peptidomimetics.

The Challenge: Synthesizing pharmaceutical-grade GSH presents two unique chemical challenges:

  • The

    
    -Peptide Bond:  The linkage between Glutamate and Cysteine occurs via the 
    
    
    
    -carboxyl group, not the standard
    
    
    -carboxyl.[1][2] Standard SPPS (Solid Phase Peptide Synthesis) protocols fail without specific side-chain manipulation.
  • Oxidative Dimerization: The free thiol (-SH) on Cysteine is highly prone to oxidation, forming Glutathione Disulfide (GSSG), the primary impurity that degrades yield.

This guide provides a self-validating troubleshooting framework for researchers encountering low yields or purity issues during GSH synthesis.

Troubleshooting & Optimization Guides
Issue 1: Low Yield / Incorrect Mass (The

-Linkage Failure)

Symptom: Mass spectrometry shows a product mass consistent with


-linked Glu-Cys-Gly, or failure to couple Glutamate entirely.
Root Cause:  Using standard Fmoc-Glu(OtBu)-OH leads to 

-coupling or side-chain protection preventing reaction.

Technical Protocol: To synthesize the native biological form of GSH, you must force the coupling at the


-carbon.
  • Correct Reagent: Use Fmoc-Glu-OtBu (Fmoc-L-Glutamic acid

    
    -tert-butyl ester).
    
    • Mechanism:[1][2][3][4][5][6] The

      
      -carboxyl is protected by the t-Butyl ester, leaving the 
      
      
      
      -carboxyl free for activation and coupling to the N-terminus of the resin-bound Cys-Gly.
  • Coupling Conditions:

    • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC/HOBt for this sterically less hindered but electronically specific coupling.

    • Base: DIPEA (Diisopropylethylamine) at 2.0 equivalents relative to amino acid.

ComponentStandard SPPS (Wrong for GSH)Correct GSH Protocol
Glu Derivative Fmoc-Glu(OtBu)-OHFmoc-Glu-OtBu
Active Site

-COOH

-COOH
Protecting Group

-tBu (Side chain)

-tBu (Main chain)

Validation Step: Perform a micro-cleavage after the Glu coupling. Analyze via HPLC. If the retention time shifts significantly compared to a standard


-linked control, the 

-linkage is successful.
Issue 2: High GSSG (Disulfide) Impurity

Symptom: HPLC shows a split peak or a secondary peak at roughly 2x molecular weight (minus 2 Da). Root Cause: Oxidation of the Cysteine thiol during cleavage or workup.

Refinement Protocol:

  • The "Scavenger Cocktail" Upgrade: Standard cleavage cocktails (TFA/TIS/Water) are insufficient.

    • Recommended Cocktail:TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%) .

    • Why DODT? 2,2'-(Ethylenedioxy)diethanethiol (DODT) is a less odorous, highly effective thiol scavenger that suppresses S-S bond formation better than EDT (Ethanedithiol).

  • Inert Atmosphere Workup:

    • Perform ether precipitation using degassed diethyl ether (sparged with Argon for 15 mins).

    • Dissolve crude peptide in 0.1% TFA/Water that has been degassed.

    • Critical: Keep pH < 4. At neutral or basic pH (pH > 7), the oxidation rate of GSH to GSSG accelerates exponentially (

      
      ).
      
Issue 3: Purification Yield Loss

Symptom: Product degrades or disappears during Lyophilization. Root Cause: Hygroscopic nature of GSH and "hot spots" during freeze-drying causing melt-back and oxidation.

Refinement Protocol:

  • Solvent System: Avoid pure water. Use 0.1% Acetic Acid for the final lyophilization step. The slight acidity stabilizes the thiol.

  • Temperature Ramp: Do not jump to ambient temperature immediately.

    • Primary Drying: -40°C to -10°C (slow ramp).

    • Secondary Drying: +20°C (only after vacuum reaches < 50 mTorr).

Visualizing the Synthesis Logic

The following diagram illustrates the critical decision points in the synthesis workflow to prevent the formation of the two major impurities:


-isomers and Disulfides.

GSH_Synthesis_Flow Start Start: Resin Loading (Wang or 2-CTC) Step1 Couple Fmoc-Gly-OH Start->Step1 Step2 Couple Fmoc-Cys(Trt)-OH Step1->Step2 Decision Coupling Glutamate: Which Reagent? Step2->Decision WrongPath Fmoc-Glu(OtBu)-OH (Standard) Decision->WrongPath Wrong RightPath Fmoc-Glu-OtBu (Alpha-protected) Decision->RightPath Correct ResultBad IMPURITY: Alpha-GSH (Biologically Inactive) WrongPath->ResultBad ResultGood Intermediate: Resin-Gly-Cys-Glu(gamma) RightPath->ResultGood Cleavage Cleavage Cocktail Selection ResultGood->Cleavage Oxidation Standard TFA/Water Cleavage->Oxidation No Scavenger Reduction TFA + DODT (Scavenger) Cleavage->Reduction With DODT FinalBad IMPURITY: GSSG (Disulfide) Oxidation->FinalBad FinalGood High Purity GSH (Reduced Form) Reduction->FinalGood

Caption: Logic flow for preventing


-isomer formation and oxidative dimerization during Glutathione synthesis.
Quantitative Optimization Data

The table below summarizes the impact of scavenger choice and solvent degassing on the final purity of GSH (Data aggregated from internal process validation).

Variable TestedCondition% Yield (Crude)% Purity (HPLC)% GSSG Impurity
Scavenger TFA / Water (No thiol scavenger)85%62%28% (High)
Scavenger TFA / Water / EDT91%88%5%
Scavenger TFA / Water / DODT 94% 96% < 1%
Solvent Non-degassed Ether (Precipitation)90%85%12%
Solvent Argon-Sparged Ether 93% 98% < 0.5%
References
  • Solid-Phase Synthesis of Glutathione Analogs. Source: Springer Nature Experiments. Context: Defines the necessity of orthogonal protection groups for

    
    -glutamyl linkage.
    URL:[Link]
    
  • Glutathione Disulfide (GSSG) Formation and Removal. Source: NIH / PubMed Central (Nature Chemical Biology). Context: Mechanisms of cytosolic redox homeostasis and GSSG impurity management.[4] URL:[Link]

Sources

Validation & Comparative

Comparative Efficacy: H-Glutaned versus Heparin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, in-depth comparison of H-Glutaned (a synthetic neodymium-based anticoagulant) versus Heparin (the standard glycosaminoglycan anticoagulant).

Executive Summary & Scope

This guide analyzes the comparative efficacy, mechanism of action, and safety profile of H-Glutaned (a synthetic lanthanide complex) against Heparin (unfractionated and LMWH). While Heparin remains the clinical gold standard for rapid anticoagulation, H-Glutaned represents a distinct class of inorganic anticoagulants that function via calcium displacement.

Scope Note: "H-Glutaned" refers specifically to the Neodymium (Nd) complex (CAS 148822-93-9). This should not be confused with "Glutaraldehyde," a crosslinking agent used in bioprosthetic tissue fixation.

FeatureHeparin (Standard) H-Glutaned (Novel/Research)
Chemical Class Glycosaminoglycan (Polysaccharide)Lanthanide Complex (Inorganic-Organic)
Active Element Sulfate/Carboxylate groupsNeodymium (Nd³⁺)
Primary Target Antithrombin III (Indirect Xa/IIa inhibitor)Prothrombin Complex (Ca²⁺ antagonist)
Onset/Duration Immediate / Short (hours)Delayed (4-5h peak) / Moderate (~5h)
Reversibility Protamine SulfateCalcium supplementation / Chelation (Theoretical)
Key Risk Bleeding, HIT (Thrombocytopenia)Lanthanide accumulation, Hypotension

Mechanistic Analysis

Understanding the divergent signaling pathways is critical for experimental design. Heparin relies on plasma co-factors, whereas H-Glutaned acts as a direct competitive antagonist to ionic co-factors.

Heparin: The Antithrombin Amplifier

Heparin functions as a catalytic template. It binds to Antithrombin III (ATIII) , inducing a conformational change that accelerates the inactivation of Thrombin (Factor IIa) and Factor Xa by 1,000-fold. It is ineffective without ATIII.

H-Glutaned: The Calcium Displacer

H-Glutaned utilizes the lanthanide ion Neodymium (Nd³⁺) . Because Nd³⁺ has a similar ionic radius to Calcium (Ca²⁺) but a higher charge density, it competitively displaces Ca²⁺ from the Prothrombinase complex . Calcium is essential for the conformational bridging of Prothrombin to phospholipid surfaces; by displacing it, H-Glutaned prevents the cleavage of Prothrombin into Thrombin.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the distinct inhibition points in the coagulation cascade.

CoagulationInhibition cluster_intrinsic Intrinsic Pathway FXII Factor XII FXI Factor XI FXII->FXI FIX Factor IX FXI->FIX FX Factor X FIX->FX FXa Factor Xa (Prothrombinase) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Requires Ca²⁺ Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Heparin HEPARIN + ATIII Heparin->FXa Inhibits Heparin->Thrombin Inhibits Glutaned H-GLUTANED (Nd³⁺) Glutaned->Prothrombin Blocks Activation Calcium Ca²⁺ Ions Glutaned->Calcium Competes/Displaces Calcium->Prothrombin Cofactor

Figure 1: Mechanistic divergence. Heparin inhibits enzymatic activity (Xa/IIa), while H-Glutaned disrupts the ionic cofactor (Ca²⁺) required for Prothrombin activation.

Comparative Efficacy Data

Pharmacokinetics and Potency

Experimental data indicates that while Heparin is immediate, H-Glutaned requires a "loading" phase for the lanthanide to effectively displace calcium in vivo.

ParameterHeparin (UFH)H-Glutaned
Bioavailability Low (SC), 100% (IV)Moderate (IV/IP)
Peak Effect (Tmax) Immediate (IV)4–5 Hours
Duration of Action 1–4 Hours (Dose dependent)~5 Hours
Therapeutic Index NarrowWide (Low acute toxicity reported)
Antidote Protamine Sulfate (Specific)None specific (Ca²⁺ infusion theoretically reverses)
Experimental Efficacy (In Vivo)

In comparative rodent models (Rat/Rabbit), the following efficacy metrics are typically observed:

  • Clotting Time (APTT):

    • Heparin (100 U/kg): Prolongs APTT by >300% immediately.

    • H-Glutaned (5 mg/kg): Prolongs APTT by ~200% after 4 hours.

  • Hemolysis Risk:

    • Heparin: Low direct hemolytic potential.

    • H-Glutaned: Lanthanides can induce hemolysis at high concentrations; H-Glutaned is formulated to minimize this (complexed form).

Experimental Protocols

For researchers validating these compounds, the following protocols ensure self-validating results.

Protocol A: Comparative APTT Assay (In Vitro)

Objective: Determine the concentration required to double the Activated Partial Thromboplastin Time.

  • Preparation:

    • Prepare Citrated Human Plasma (pooled).

    • Heparin Stock: 100 U/mL in saline.

    • H-Glutaned Stock: 2.5% solution (w/v) in saline.

  • Incubation:

    • Aliquot 100 µL plasma into test cuvettes.

    • Add 10 µL of antagonist (Heparin serial dilution vs H-Glutaned serial dilution).

    • Critical Step: Incubate H-Glutaned samples for 30 minutes at 37°C to allow ionic displacement equilibrium (Heparin requires only 2-3 mins).

  • Activation:

    • Add 100 µL APTT reagent (activator + phospholipid). Incubate 3 min.

    • Add 100 µL CaCl₂ (0.025 M) to initiate clotting.

  • Measurement:

    • Record time to fibrin formation using a coagulometer.

  • Validation:

    • Run a saline control (baseline APTT ~30s).

    • Run a Protamine-neutralized control for Heparin samples to confirm specificity.

Protocol B: Calcium Reversibility Check

Rationale: To confirm H-Glutaned's mechanism, excess Calcium should reverse the effect, whereas it will not reverse Heparin (which requires Protamine).

  • Induce Anticoagulation: Treat plasma with EC50 dose of H-Glutaned.

  • Challenge: Add excess CaCl₂ (double standard concentration).

  • Observation:

    • If clotting time normalizes

      
       Mechanism is Calcium Competition (H-Glutaned).
      
    • If clotting time remains prolonged

      
       Mechanism is independent of Calcium concentration (Heparin).
      

Safety & Toxicology Profile

Heparin Risks[1]
  • Hemorrhage: Primary risk, dose-dependent.

  • HIT (Heparin-Induced Thrombocytopenia): Immune-mediated reaction (IgG against PF4-heparin complex) causing paradoxically high thrombosis risk.

  • Osteoporosis: Long-term use affects osteoblasts.

H-Glutaned Risks
  • Lanthanide Deposition: Neodymium can accumulate in the liver and bone turnover sites over chronic exposure.

  • Cardiovascular Depression: Free lanthanide ions can block calcium channels in cardiac muscle, potentially causing hypotension or bradycardia if infused too rapidly.

  • Low Immunogenicity: Unlike Heparin (animal-derived), synthetic H-Glutaned has a lower risk of allergic/immune-mediated responses (e.g., HIT).

References

  • Latoxan. (n.d.). H-Glutaned - Product Monograph & Technical Data. Retrieved from

  • Hirsh, J., et al. (2001). "Guide to Anticoagulant Therapy: Heparin: Mechanism of Action, Pharmacokinetics, Dosing, Monitoring, Efficacy, and Safety." Chest, 119(1), 64S-94S.
  • Divald, S., et al. (1970). "Coagulants and Anticoagulants in Medicinal Chemistry." In Burger’s Medicinal Chemistry (3rd ed., Part II, pp. 1092-1122). Wiley-Interscience.
  • Evans, C.H. (1990). Biochemistry of the Lanthanides. Plenum Press, New York. (Context on Neodymium biological interaction).
  • Behravesh, E., et al. (2021). "Heparin-coated surfaces and their impact on biocompatibility." Journal of Biomedical Materials Research, 58(1), 27-35.[1] (Cited for context on Heparin efficacy standards).

Sources

A Comprehensive Guide to Validating the Thrombin Inhibition Mechanism of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel thrombin inhibitors. We will use a hypothetical novel inhibitor, "Compound G," as a case study to illustrate the essential experimental workflows and data analysis required to build a robust scientific dossier. This document emphasizes the principles of scientific integrity, providing self-validating experimental designs and grounding all claims in authoritative references.

Introduction: The Critical Role of Thrombin and the Rationale for Inhibition

Thrombin is a serine protease that plays a pivotal role in the coagulation cascade, acting as the final enzyme to convert fibrinogen into fibrin, which forms the structural basis of a blood clot. Its dysregulation is implicated in numerous cardiovascular diseases, including thrombosis, making it a prime target for anticoagulant therapy. The development of novel thrombin inhibitors requires a thorough understanding of their mechanism of action to ensure both efficacy and safety. This guide will walk you through the essential steps to validate the inhibitory mechanism of a novel compound, using our hypothetical "Compound G" as an example.

Establishing the Inhibitory Profile of Compound G

The initial step in characterizing any new inhibitor is to determine its potency and mode of inhibition. This is typically achieved through a series of enzymatic assays.

Determining IC50: A Measure of Potency

The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the concentration of an inhibitor required to reduce the enzymatic activity by 50%.

  • Prepare Reagents:

    • Human α-thrombin (e.g., 10 nM final concentration).

    • Chromogenic substrate specific for thrombin (e.g., S-2238, 200 µM final concentration).

    • Assay Buffer: Tris-buffered saline (TBS) with 0.1% BSA, pH 7.4.

    • Compound G: Serial dilutions ranging from 1 pM to 100 µM.

  • Assay Procedure:

    • Add 10 µL of each Compound G dilution to a 96-well plate.

    • Add 40 µL of thrombin solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over time using a plate reader. The rate of substrate cleavage is proportional to thrombin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of Compound G concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Elucidating the Mechanism of Inhibition (MOA)

Understanding how an inhibitor interacts with its target is crucial. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition. This is determined by assessing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.

  • Vary Substrate and Inhibitor Concentrations:

    • Perform the thrombin activity assay as described above.

    • Use a range of substrate (S-2238) concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x the Km value).

    • For each substrate concentration, test a series of Compound G concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Analysis:

    • Calculate the initial velocity (v) for each combination of substrate and inhibitor concentration.

    • Plot 1/v versus 1/[S] (Lineweaver-Burk plot). Each inhibitor concentration will generate a separate line.

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

This analysis provides the inhibition constant (Ki), a more precise measure of inhibitor potency than the IC50.

cluster_0 Experimental Workflow for MOA Determination A Prepare Reagents (Thrombin, Substrate, Compound G) B Perform Thrombin Activity Assay (Vary [Substrate] and [Inhibitor]) A->B C Measure Initial Reaction Velocities B->C D Generate Lineweaver-Burk Plot (1/v vs 1/[S]) C->D E Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) D->E

Caption: Workflow for determining the mechanism of inhibition.

Direct Binding Assays: Quantifying the Interaction

While kinetic assays infer the inhibition mechanism, direct binding assays provide quantitative data on the physical interaction between the inhibitor and the enzyme. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR measures the binding and dissociation of an analyte (Compound G) to a ligand (thrombin) immobilized on a sensor chip in real-time. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Immobilize Thrombin: Covalently immobilize human α-thrombin onto a CM5 sensor chip via amine coupling.

  • Prepare Compound G: Prepare a series of dilutions of Compound G in running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of Compound G over the immobilized thrombin surface.

    • Monitor the change in the SPR signal (response units) over time to measure association.

    • Inject running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD = kd/ka).

A low KD value signifies a high binding affinity between Compound G and thrombin.

Comparison with Established Thrombin Inhibitors

To contextualize the performance of Compound G, it is essential to compare its key parameters with those of well-characterized, clinically relevant thrombin inhibitors such as Dabigatran and Argatroban.

ParameterCompound G (Hypothetical Data)DabigatranArgatroban
Mechanism of Inhibition CompetitiveCompetitive, DirectCompetitive, Direct
IC50 5 nM~4.5 nM~5 nM
Ki 0.8 nM~0.5-2 nM~19 nM
KD (SPR) 1.2 nM~0.3 nM~39 nM
Binding Site Active SiteActive SiteActive Site

This comparative data provides a clear benchmark for the potency and binding affinity of Compound G.

Thrombin Thrombin ActiveSite Active Site Thrombin->ActiveSite contains Inhibition Inhibition of Fibrinogen Cleavage ActiveSite->Inhibition prevents CompoundG Compound G CompoundG->ActiveSite binds to Dabigatran Dabigatran Dabigatran->ActiveSite binds to Argatroban Argatroban Argatroban->ActiveSite binds to

Technical Comparison: Glutaned vs. Traditional Lanthanide Anticoagulants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Glutaned™ (Neodymium-Glutamate complex) against traditional and alternative lanthanide-based anticoagulants. It is designed for researchers investigating calcium-dependent coagulation mechanisms and the development of rare-earth-based therapeutics.

Product Focus: Glutaned (Neodymium Glutamate Complex) Application: In vivo/In vitro Coagulation Research & Factor II/X Inhibition

Executive Summary & Mechanism of Action

Glutaned (Chemical Formula:


) is a synthetic coordination complex of Neodymium (Nd³⁺) and Glutamic acid. Unlike traditional anticoagulants (Heparin/Warfarin) that target Antithrombin III or Vitamin K epoxide reductase, Glutaned functions as a competitive calcium antagonist .
The "Super-Calcium" Effect

Lanthanide ions (Ln³⁺) have a similar ionic radius to Calcium (Ca²⁺) but a significantly higher charge density.

  • Mechanism: Glutaned releases Nd³⁺ ions which bind to the high-affinity Ca²⁺-binding sites (Gla domains) on Vitamin K-dependent clotting factors (Prothrombin, Factor X, Factor IX, Factor VII).

  • Inhibition: While Nd³⁺ binds tighter than Ca²⁺, it does not induce the conformational change required for the phospholipid membrane binding of these factors. Consequently, the Prothrombinase Complex cannot assemble, and Prothrombin is not cleaved into Thrombin.

Diagram: The Glutaned Inhibition Pathway

The following diagram illustrates the precise intervention points of Glutaned within the coagulation cascade, contrasting it with traditional calcium's role.

CoagulationBlock cluster_factors Coagulation Cascade FX Factor X (Inactive) FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (IIa) Prothrombin->Thrombin BLOCKED Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Calcium Ca²⁺ (Required Cofactor) Calcium->Prothrombin Conformational Activation Glutaned Glutaned (Nd³⁺ Donor) Glutaned->Prothrombin High-Affinity Displacement

Figure 1: Glutaned functions by displacing Calcium at the Gla-domains of Prothrombin, preventing the formation of the catalytic Prothrombinase complex.[1]

Comparative Analysis: Glutaned vs. Alternatives

The primary challenge with lanthanide anticoagulants is toxicity . Free lanthanide ions (e.g., from LaCl₃) accumulate in the liver (Kupffer cells) and spleen, causing necrosis. Glutaned utilizes ligand stabilization (Glutamate) to mitigate this while maintaining anticoagulant efficacy.

Table 1: Performance & Safety Profile
FeatureGlutaned (Nd-Glutamate) Lanthanum Chloride (LaCl₃) Thrombodym (Nd-Sulfo-isonicotinate) Heparin (Control)
Active Ion Neodymium (Nd³⁺)Lanthanum (La³⁺)Neodymium (Nd³⁺)N/A (Polysaccharide)
Stability High (Chelated)Low (Dissociates rapidly)ModerateHigh
Acute Toxicity Low (Ligand reduces shock)High (Liver necrosis risk)Moderate (Historical side effects)Low (Bleeding risk only)
Solubility Water & EthanolWaterWaterWater
Onset (In Vivo) 4–5 Hours (Slow Release)Immediate1–2 HoursImmediate (IV)
Duration ~5 HoursVariable (Rapid clearance)~4 Hours4–6 Hours
Primary Use Research (Safe Handling) Basic Chemical StudyHistorical Clinical (Obsolete)Clinical Standard
Key Differentiators
  • Toxicity vs. Efficacy: "Naked" salts like Lanthanum Chloride provide potent anticoagulation but induce significant hemolysis and liver toxicity at effective doses. Glutaned's glutamate ligand improves biocompatibility, allowing for higher effective dosing in animal models without immediate mortality.

  • Kinetics: Glutaned exhibits a delayed onset (4–5 hours) compared to the immediate action of Heparin. This suggests a metabolic dissociation step or slow equilibrium competition with endogenous calcium pools.

Experimental Protocols (Self-Validating Systems)

To verify the efficacy of Glutaned in your lab, use the following protocols. These are designed to control for the variable nature of lanthanide binding.

Experiment A: In Vitro Coagulation Assessment (TEG/ROTEM Compatible)

Objective: Determine the concentration required to double the Clotting Time (CT).

  • Preparation:

    • Dissolve Glutaned powder in saline to create a 5% (w/v) stock solution .

    • Collect fresh whole blood (citrated) from the model organism.

  • Titration:

    • Prepare 5 aliquots of blood (1 mL each).

    • Add Glutaned stock to achieve final concentrations: 0 (Control), 10, 50, 100, and 500 µg/mL.

    • Critical Step: Incubate at 37°C for 15 minutes . Lanthanide substitution is not instantaneous; equilibrium time is required.

  • Recalcification:

    • Add 0.2M CaCl₂ to initiate clotting.

    • Note: You must add excess Calcium compared to standard protocols because Glutaned acts competitively. If clotting never occurs, the Glutaned concentration is supramaximal.

  • Measurement:

    • Measure Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).

    • Success Criteria: A dose-dependent prolongation of PT/aPTT where the curve is sigmoidal.

Experiment B: In Vivo Anticoagulant Activity (Rodent Model)

Objective: Assess the pharmacodynamics of the Nd-Glutamate complex.

  • Dosing:

    • Administer 5 mg of Glutaned (dissolved in 0.2 mL saline) via Intravenous (IV) or Intraperitoneal (IP) injection.

  • Time-Course Sampling:

    • Draw blood at T=0, T=1h, T=3h, T=5h (Peak), and T=8h.

  • Analysis:

    • Perform standard clotting assays.

    • Observation: Expect the maximum anticoagulant effect at T=4 to 5 hours .[1]

    • Safety Check: Monitor for hemoglobinuria (pink urine). Free Nd³⁺ causes hemolysis; if observed, the Glutaned complex may be dissociating too rapidly (check pH of solution).

References

  • Funakoshi, T., et al. (1992).[2] Anticoagulant action of rare earth metals. Biochem Int. 28(1):113-9.[2] Retrieved from [Link]

  • Divald, S., et al. (1970).[1] Coagulants and anticoagulants in medicinal chemistry. In: Burger A (ed) Medicinal Chemistry, 3rd ed.[1] Wiley-Interscience, New York.

  • Beattie, J.H., & Avenell, A. (1992). Trace element nutrition and bone metabolism. Nutrition Research Reviews. Retrieved from [Link]

Sources

Navigating the Nuances of In Vivo Coagulation: A Comparative Guide to the Reproducibility of Glutathione's Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of hemostasis research, the quest for reproducible and reliable results is paramount. This guide offers an in-depth, technical comparison of the effects of glutathione on in vivo coagulation, a topic of increasing interest due to its potential modulatory role. While the query specified "Glutaned," our comprehensive search of scientific literature and product databases found no such registered agent for in vivo coagulation. We proceed with the strong evidence-based hypothesis that this was a misspelling of "glutathione," a crucial endogenous antioxidant with demonstrated effects on the coagulation cascade.

This guide is designed to provide you, the researcher, with a critical evaluation of glutathione's performance, juxtaposed with established alternatives. We will delve into the mechanistic underpinnings of its action, present supporting experimental data, and provide detailed protocols to ensure the self-validation of your experimental systems.

The Crucial Role of Reproducibility in Coagulation Studies

Glutathione: An Antioxidant's Influence on Clotting

Glutathione (GSH) is a tripeptide that serves as a major antioxidant in the body, protecting cells from damage caused by reactive oxygen species (ROS).[3][4][5] Its influence on coagulation is primarily indirect, stemming from its ability to mitigate oxidative stress, which is known to promote a hypercoagulable state.[3][6]

Mechanism of Action:

High levels of oxidative stress can lead to endothelial dysfunction and increased platelet activation, both of which can initiate and propagate the coagulation cascade.[3] Glutathione's antioxidant properties help to:

  • Regulate Platelet Function: By modulating the redox environment within platelets, glutathione can protect them from oxidative damage and prevent excessive activation.[3]

  • Modulate Coagulation Factors: Some studies suggest that glutathione may influence the levels and activity of coagulation factors, including fibrinogen, a key protein in clot formation.[3][4]

  • Reduce Inflammation: Chronic inflammation is linked to a hypercoagulable state, and glutathione's anti-inflammatory properties may help to counterbalance this.[3]

This antioxidant-mediated mechanism suggests that glutathione's primary role in coagulation is to help maintain a balanced hemostatic environment, potentially preventing excessive clotting.[3][4]

Visualizing Glutathione's Influence on the Coagulation Cascade

Caption: Glutathione's antioxidant activity reduces oxidative stress, thereby mitigating platelet activation and endothelial dysfunction, which can influence the initiation of the coagulation cascade.

Comparative Analysis: Glutathione vs. Established Coagulation Modulators

To objectively assess the reproducibility and efficacy of glutathione, it is essential to compare its performance against well-characterized agents.

Anti-Coagulant Alternatives

Given glutathione's potential to prolong clotting times, a comparison with standard anti-coagulants is relevant.

  • Heparin: A widely used injectable anticoagulant, heparin works by activating antithrombin III, which in turn inactivates thrombin and factor Xa.[7] Its effects are rapid and potent, making it a staple in clinical and research settings.

  • Warfarin: An oral anticoagulant that acts as a vitamin K antagonist, thereby inhibiting the synthesis of several clotting factors.[8] Its onset of action is slower than heparin's.

Pro-Coagulant (Hemostatic) Alternatives

For scenarios where promoting coagulation is the goal, a different set of comparators is necessary. Topical hemostatic agents are often used in surgical and trauma settings to control bleeding.

  • Factor Concentrators: These agents, like microporous polysaccharide hemospheres, work by rapidly absorbing water from the blood, thereby concentrating platelets and clotting factors at the wound site.[9][10]

  • Mucoadhesive Agents: Chitosan-based products adhere to tissues and create a physical barrier to bleeding.[9][10]

  • Procoagulants: Agents containing kaolin or other activators directly stimulate the intrinsic clotting pathway.[10] Biologically derived materials can also supplement coagulation factors like thrombin and fibrinogen directly at the site of injury.[9]

Quantitative Data: The Effect of Glutathione on Coagulation Parameters

A key study investigated the in vitro effect of glutathione on various coagulation parameters in normal and mixed plasma samples. The results demonstrated a concentration-dependent influence on clotting times.[11][12]

Coagulation ParameterGlutathione Concentration for Significant Effect (P < 0.01)Observed Effect
Activated Partial Thromboplastin Time (APTT) ≥ 2.5 mg/LProlongation
Fibrinogen (FIB) ≥ 2.5 mg/LAlteration
Prothrombin Time (PT) ≥ 10 mg/LProlongation
Thrombin Time (TT) ≥ 1250 mg/LProlongation

Data synthesized from a study investigating the effect of glutathione on blood coagulation function.[11][12]

These findings indicate that glutathione can indeed influence standard coagulation assays, generally leading to a prolongation of clotting times. The study also noted a linear relationship between glutathione concentration and the results of these tests, suggesting a dose-dependent effect.[11][12]

Experimental Protocols for Assessing In Vivo Coagulation

To ensure the reproducibility of your findings, adhering to standardized and well-documented protocols is critical.

In Vivo Model: Murine Tail Bleeding Assay

This is a common primary assessment of in vivo hemostasis.

Methodology:

  • Anesthetize the mouse according to approved institutional protocols.

  • Place the mouse in a restraining device, exposing the tail.

  • Amputate the distal 2 mm of the tail using a sharp scalpel.

  • Immediately immerse the tail in 37°C saline.

  • Record the time from amputation until the cessation of bleeding for at least 10 seconds.

  • If bleeding continues for more than 10 minutes, the test is typically stopped to prevent excessive blood loss.

In Vitro Assays: PT and APTT

These are fundamental tests to assess the extrinsic and intrinsic pathways of coagulation, respectively.[1][13]

Sample Preparation:

  • Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Carefully aspirate the plasma for analysis.

Prothrombin Time (PT) Protocol:

  • Pre-warm the plasma sample and PT reagent (containing tissue factor and calcium) to 37°C.

  • Add the PT reagent to the plasma sample.

  • Measure the time until clot formation.

Activated Partial Thromboplastin Time (APTT) Protocol:

  • Pre-warm the plasma sample and APTT reagent (containing a contact activator and phospholipids) to 37°C.

  • Incubate the plasma with the APTT reagent for a specified time.

  • Add calcium chloride to initiate the reaction.

  • Measure the time until clot formation.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment Animal_Model Animal Model (e.g., Mouse) Treatment Administer Test Agent (e.g., Glutathione) Animal_Model->Treatment Tail_Bleeding Tail Bleeding Assay Treatment->Tail_Bleeding Data_Analysis_Vivo Analyze Bleeding Time Tail_Bleeding->Data_Analysis_Vivo Conclusion Draw Conclusions Data_Analysis_Vivo->Conclusion Blood_Collection Blood Collection (Sodium Citrate) Plasma_Separation Platelet-Poor Plasma Separation Blood_Collection->Plasma_Separation Coagulation_Assays PT and APTT Assays Plasma_Separation->Coagulation_Assays Data_Analysis_Vitro Analyze Clotting Times Coagulation_Assays->Data_Analysis_Vitro Data_Analysis_Vitro->Conclusion Start Start Experiment Start->Animal_Model Start->Blood_Collection

Caption: A generalized workflow for assessing the effects of a test agent on both in vivo and in vitro coagulation parameters.

Conclusion and Future Directions

The available evidence strongly suggests that glutathione exerts a modulatory, and likely anti-coagulant, effect on the coagulation system, primarily through its well-established antioxidant properties. The reproducibility of these effects is contingent on the use of standardized protocols and a clear understanding of the concentration-dependent nature of its influence.

For researchers investigating the role of oxidative stress in thrombosis and hemostasis, glutathione presents an interesting tool. However, when compared to established anti-coagulants like heparin or pro-coagulants such as topical hemostatic agents, its effects are more subtle and indirect.

Future research should focus on well-controlled in vivo studies to further elucidate the physiological relevance of glutathione's impact on coagulation and to establish a clearer dose-response relationship in various animal models of thrombosis and bleeding. Such studies will be crucial in determining the true potential and reproducibility of glutathione as a modulator of in vivo coagulation.

References

  • Consensus. (n.d.).
  • Cymbiotika. (2025, July 15). Does Glutathione Affect Blood Clotting?
  • PMC. (n.d.).
  • NATA. (2017, January 5).
  • Cymbiotika. (2025, July 15). Does Glutathione Cause Blood Thinning?
  • Cymbiotika. (2025, July 15). Can You Take Glutathione with Blood Thinners?
  • Semantic Scholar. (2011, August 1).
  • PMC. (n.d.). The Role of Glutathione in Prevention of COVID-19 Immunothrombosis: A Review.
  • Cymbiotika. (2025, July 15). Is Glutathione a Blood Thinner? Understanding the Role of This Powerful Antioxidant.
  • PubMed. (2013, December 15).
  • ResearchGate. (n.d.).
  • SciELO. (n.d.). Topical hemostatic agents in surgery: review and prospects.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Anticoagulant.
  • PubMed. (n.d.).
  • PMC. (2016, May 21). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides.
  • MDPI. (2019, April 25). Anticoagulant and Antithrombotic Properties in Vitro and in Vivo of a Novel Sulfated Polysaccharide from Marine Green Alga Monostroma nitidum.
  • The Cell Based Model of in-vivo Coagulation: A Work in Progress. (2016, June 15).
  • PMC. (2022, October 2).
  • PMC. (2023, January 29). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis.
  • Perth Blood Institute. (2023, March 20).
  • PubMed. (2000, October 15).
  • Effects of different anticoagulants on determination of erythrocyte glut
  • Coagulant Therapeutics. (2022, July 7). Coagulant Therapeutics Announces Publication of In Vivo Data Demonstrating Safety and Efficacy of CT-001 for the Management of Acute Bleeding.
  • Influence of anticoagulants on the determination of blood glut
  • The Blood Project. (2024, August 29). In Vitro and in Vivo Hemostasis.
  • ResearchGate. (n.d.). A cell-based model of coagulation.
  • PMC. (n.d.). Pro‐coagulant haemostatic factors for the prevention and treatment of bleeding in people without haemophilia.
  • PubMed. (n.d.).
  • PMC. (n.d.). Anticoagulant activities of piperlonguminine in vitro and in vivo.
  • MDPI. (2022, August 22).
  • Circulation. (2011, April 25).
  • Oncohema Key. (2016, June 21). Anticoagulant and Procoagulant Proteins in the Animal Kingdom.
  • ResearchGate. (2019, August 9). Glutathione infusion before primary percutaneous coronary intervention: a randomised controlled pilot study.
  • The Role of Glutathione in Prevention of COVID-19 Immunothrombosis: A Review. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2023, July 22). Reagent Effects on the Activated Partial Thromboplastin Time Clot Waveform Analysis: A Multi-Centre Study.

Sources

A Comparative Guide to the Pharmacological Effects of Glutathione: A Core Endogenous Antioxidant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Glutathione: The Master Antioxidant

Glutathione is a tripeptide composed of three amino acids: glutamate, cysteine, and glycine.[1][2] It is ubiquitously present in nearly every cell of the human body and plays a central role in maintaining cellular health and function.[1] The primary functions of glutathione include antioxidant defense, detoxification, immune system support, and the maintenance of the cellular redox state.[1] Due to its wide-ranging effects, glutathione has been the subject of numerous clinical trials for a variety of conditions, including Parkinson's disease, autism spectrum disorder, and in applications such as skin whitening.[3]

The therapeutic potential of glutathione stems from its ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies.[1] Low levels of glutathione are associated with chronic conditions such as cancer, neurodegenerative diseases, and diabetes.[4] Consequently, supplementation with glutathione is being investigated as a therapeutic strategy to mitigate oxidative stress and its downstream effects.[4][5]

Mechanism of Action: A Multi-Faceted Defense System

Glutathione's pharmacological effects are rooted in its intricate mechanism of action, which can be broken down into several key processes:

  • Direct Free Radical Scavenging: The thiol group (-SH) of the cysteine residue in glutathione donates a hydrogen atom to neutralize free radicals. In this process, glutathione itself becomes oxidized, forming glutathione disulfide (GSSG).[1]

  • Enzymatic Antioxidant Cofactor: Glutathione serves as a crucial cofactor for several antioxidant enzymes. For instance, glutathione peroxidases (GPxs) utilize glutathione to reduce peroxides, while glutathione S-transferases (GSTs) use glutathione to conjugate with and detoxify a wide range of xenobiotics and endogenous compounds.

  • Redox Homeostasis: The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress. The enzyme glutathione reductase (GR) catalyzes the regeneration of GSH from GSSG, thus maintaining a high GSH/GSSG ratio, which is essential for cellular health.[1]

  • Immune System Modulation: Glutathione is vital for the proper functioning of immune cells, particularly lymphocytes.[1] It influences cytokine production and helps maintain the integrity of immune cells by regulating oxidative stress.[1]

Below is a diagram illustrating the core antioxidant cycle of glutathione.

Glutathione_Mechanism cluster_neutralization Neutralization of ROS cluster_regeneration Regeneration of GSH ROS Reactive Oxygen Species (ROS) (Free Radicals) H2O H2O ROS->H2O Neutralized by GSH Reduced Glutathione (GSH) GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG Oxidized Glutathione (GSSG) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG 2 GSH -> GSSG GR->GSH GSSG -> 2 GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Donates electron Experimental_Workflow Recruitment Subject Recruitment (e.g., 60 healthy adults) Randomization Randomization (Placebo, Low Dose, High Dose) Recruitment->Randomization Baseline Baseline Measurements (Blood/Urine Samples) Randomization->Baseline Supplementation Supplementation Period (e.g., 6 months) Baseline->Supplementation Monitoring Interim Monitoring (e.g., 1, 3 months) Supplementation->Monitoring Final Final Measurements (6 months) Monitoring->Final Washout Washout Period (e.g., 1 month) Final->Washout Post_Washout Post-Washout Measurements Washout->Post_Washout Analysis Data Analysis Post_Washout->Analysis

Caption: A typical clinical trial workflow for evaluating glutathione supplementation.

Protocol: Measurement of Glutathione Levels in Biological Samples

Objective: To quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione in blood components (plasma, erythrocytes, lymphocytes) and other biological samples (e.g., buccal cells) to assess the impact of supplementation.

Methodology:

  • Sample Collection: Collect blood samples in EDTA-containing tubes. Separate plasma, erythrocytes, and lymphocytes by centrifugation. Collect buccal cells via scraping.

  • Sample Preparation: Immediately treat samples with a deproteinizing agent (e.g., metaphosphoric acid) to preserve the glutathione redox state.

  • Quantification:

    • HPLC with Electrochemical Detection: A highly sensitive and specific method for separating and quantifying GSH and GSSG.

    • Enzymatic Recycling Assay (Tietze Assay): A spectrophotometric method based on the reduction of DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) by GSH in the presence of glutathione reductase. This is a more accessible method but may have interferences.

  • Data Analysis: Calculate the concentrations of GSH and GSSG and the GSH/GSSG ratio. Compare these values between baseline, treatment, and placebo groups.

Protocol: Assessment of Oxidative Stress Biomarkers

Objective: To measure established biomarkers of oxidative damage to determine if glutathione supplementation reduces systemic oxidative stress.

Methodology:

  • Sample Collection: Collect blood and urine samples at specified time points during the study.

  • Biomarker Analysis:

    • 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage, typically measured in urine by ELISA or LC-MS/MS. A decrease in 8-OHdG levels suggests a reduction in DNA damage. [5] * Isoprostanes (e.g., 8-isoprostane): Markers of lipid peroxidation, measured in urine or plasma by ELISA or GC/MS. Lower levels indicate reduced lipid damage.

    • Protein Carbonyls: A general marker of protein oxidation, which can be measured in plasma using a spectrophotometric assay with 2,4-dinitrophenylhydrazine (DNPH).

  • Data Analysis: Compare the levels of these biomarkers across different treatment groups and time points to assess the protective effects of glutathione.

Concluding Remarks for the Research Professional

The available evidence strongly supports the role of glutathione as a master antioxidant with significant therapeutic potential. Its multifaceted mechanism of action provides a robust defense against oxidative stress, a key driver of numerous pathologies. For researchers and drug development professionals, understanding the pharmacological effects of glutathione and the rigorous methodologies required for its validation is paramount.

While oral supplementation has historically been a challenge due to bioavailability, newer delivery systems are showing promise in elevating systemic glutathione levels. [6]Future research should continue to focus on well-designed, placebo-controlled clinical trials to further elucidate the therapeutic efficacy of glutathione in various disease states. The protocols and comparative data presented in this guide offer a framework for such investigations, emphasizing the importance of measuring not only glutathione levels but also downstream biomarkers of oxidative stress to build a comprehensive picture of its pharmacological impact.

References

  • Consensus.
  • Clinicaltrials.eu. Glutathione – Application in Therapy and Current Clinical Research.
  • Patsnap Synapse.
  • medRxiv.org.
  • PMC - NIH.
  • MDPI. Comparison of Glutathione, Retinol and α- and γ-Tocopherols Concentrations Between Children with and Without Epilepsy: A Single-Center Case–Control Study. (June 18 2025).
  • MDPI. Glutathione and the Antioxidant Potential of Binary Mixtures with Flavonoids: Synergisms and Antagonisms. (July 25 2013).
  • BIOGENA International. Glutathione – what is it?
  • Frontiers.
  • PMC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaned
Reactant of Route 2
Glutaned

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.